Product packaging for 4,7-dichloroquinolin-2(1H)-one(Cat. No.:)

4,7-dichloroquinolin-2(1H)-one

Cat. No.: B8510492
M. Wt: 214.04 g/mol
InChI Key: TVKLUEABUTVQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dichloroquinolin-2(1H)-one is a functionalized quinoline derivative that serves as a key synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. The quinoline core is a privileged structure in pharmacology, known for yielding compounds with a broad spectrum of biological activities . This particular compound is of significant interest for the design and synthesis of novel therapeutic agents. Its structural features make it a valuable precursor for developing potential anticancer, antibacterial, antifungal, and antiparasitic compounds . Researchers utilize this chemical as a building block to create targeted libraries for high-throughput screening against various diseases. The chlorination at the 4- and 7-positions of the quinoline ring allows for selective nucleophilic aromatic substitution, facilitating the introduction of various amine-containing side chains, a strategy commonly employed in the development of 4-aminoquinoline-based antimalarials . Furthermore, the 2(1H)-one (lactam) moiety provides a handle for further functionalization and can be critical for interactions with biological targets. This compound is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult safety data sheets and handle all chemicals appropriately in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Cl2NO B8510492 4,7-dichloroquinolin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

4,7-dichloro-1H-quinolin-2-one

InChI

InChI=1S/C9H5Cl2NO/c10-5-1-2-6-7(11)4-9(13)12-8(6)3-5/h1-4H,(H,12,13)

InChI Key

TVKLUEABUTVQPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C=C2Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4,7 Dichloroquinolin 2 1h One and Its Derivatives

Classical Heterocyclic Annulation and Cyclocondensation Routes

Classical methods for the synthesis of the quinoline (B57606) and quinolinone core rely on the condensation of anilines with carbonyl compounds, followed by cyclization. These well-established reactions, though sometimes requiring harsh conditions, remain fundamental in heterocyclic chemistry.

Doebner-Miller and Conrad-Limpach Analogous Syntheses of Substituted Quinolinones

The Doebner-Miller reaction is a traditional method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds under acidic conditions. wikipedia.orgresearchgate.netnih.gov While not directly producing a quinolin-2(1H)-one, this reaction can be adapted to form quinoline precursors. For instance, the reaction of a substituted aniline (B41778) with an appropriate α,β-unsaturated aldehyde or ketone can yield a substituted quinoline, which may then be further functionalized. A notable application is in the synthesis of 7-chloroquinaldine, where 3-chloroaniline (B41212) is reacted with crotonaldehyde. google.com This process can be improved by using tetrachloro-1,4-quinone as an oxidant in a non-aqueous medium, which enhances the yield and the regioselectivity for the 7-chloro isomer over the 5-chloro isomer. google.com

The Conrad-Limpach synthesis provides a more direct route to 4-hydroxyquinolines, which are tautomers of 4-quinolones. This reaction involves the condensation of anilines with β-ketoesters. researchgate.net The initial reaction can be carried out at lower temperatures to form an enamine intermediate, which is then cyclized at high temperatures (around 250 °C) to afford the 4-hydroxyquinoline. researchgate.net A well-documented synthesis of 4,7-dichloroquinoline (B193633), a precursor to 4,7-dichloroquinolin-2(1H)-one, utilizes a similar cyclization strategy. In this process, 3-chloroaniline is condensed with diethyl oxaloacetate, followed by thermal cyclization to yield ethyl 7-chloro-4-hydroxyquinoline-2-carboxylate. Subsequent hydrolysis, decarboxylation, and chlorination with phosphorus oxychloride furnish 4,7-dichloroquinoline.

A direct synthesis of a 4-hydroxyquinolin-2(1H)-one derivative involves the reaction of an aniline with malonic acid or its esters. For example, substituted anilines can be reacted with malonic acid in the presence of polyphosphoric acid (PPA) under microwave irradiation to yield 4-hydroxyquinolin-2(1H)-one derivatives. rsc.org

Starting AnilineReagentConditionsProductReference
3-ChloroanilineCrotonaldehyde, Tetrachloro-1,4-quinoneNon-aqueous, mineral acid catalyst, 75-110°C7-Chloroquinaldine google.com
3-ChloroanilineDiethyl oxaloacetateHigh temperature cyclizationEthyl 7-chloro-4-hydroxyquinoline-2-carboxylate
Substituted AnilinesMalonic AcidPolyphosphoric Acid, Microwave4-Hydroxyquinolin-2(1H)-one derivatives rsc.org

Alternative Cyclization Strategies for N-Heterocyclic Ring Formation

Beyond the classical named reactions, various other cyclization strategies have been developed for the formation of the quinolinone ring. One such approach involves the intramolecular cyclization of suitably functionalized acyclic precursors. For instance, the silver(I) nitrate-catalyzed cyclization of o-alkynylisocyanobenzenes provides a facile route to 3-substituted quinolin-2(1H)-ones. google.com

Another strategy is the reductive cyclization of nitro compounds. For example, 2'-nitrochalcones can be reductively cyclized to afford 4-quinolones. This can be achieved using carbon monoxide as a reductant, with formic acid serving as a surrogate for CO in some procedures. mdpi.com

The Camps cyclization is another versatile method that involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. Depending on the substrate and reaction conditions, this reaction can yield either quinolin-2-ones or quinolin-4-ones. organic-chemistry.org

Modern Catalyst-Mediated Synthesis of this compound

Modern synthetic chemistry has seen a surge in the development of catalyst-mediated reactions that offer higher efficiency, selectivity, and functional group tolerance compared to classical methods.

Transition Metal-Catalyzed C-C and C-N Bond Formations for Quinolinone Scaffolds

Transition metals, particularly palladium and copper, have been extensively used to catalyze the formation of C-C and C-N bonds, which are crucial steps in the construction of quinolinone scaffolds.

Palladium-catalyzed reactions have proven to be powerful tools in this regard. For instance, the palladium-catalyzed intramolecular amidation of N-substituted-3,3-diarylacrylamides can afford a range of diversely substituted 4-arylquinolin-2(1H)-ones. nih.gov Another approach involves a domino Heck/cyclization reaction of methyl β-(2-acetamidophenyl)acrylates with aryl iodides to yield 4-arylquinolin-2(1H)-ones. nih.gov Palladium catalysis has also been employed in the carbonylation of 2-iodoanilines and terminal acetylenes to synthesize quinolin-4-ones, with molybdenum hexacarbonyl sometimes used as a solid source of carbon monoxide. organic-chemistry.org

Copper-catalyzed reactions also play a significant role. An efficient copper(I)-catalyzed direct cyclization of primary anilines and alkynes can produce diverse 4-quinolones.

Catalyst SystemReactantsProductReference
Pd(OAc)2/KOAcMethyl β-(2-acetamidophenyl)acrylates, Aryl iodides4-Arylquinolin-2(1H)-ones nih.gov
PdCl2/Cu(OAc)2/O2N-substituted-3,3-diarylacrylamides4-Arylquinolin-2(1H)-ones nih.gov
PdCl2(PPh3)2/Mo(CO)62-Iodoanilines, Terminal acetylenesQuinol-4-ones organic-chemistry.org
Copper(I) saltsPrimary anilines, Alkynes4-Quinolones

Organocatalytic Approaches to this compound Synthesis

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. In the context of quinolinone synthesis, organocatalysts have been employed to promote key bond-forming reactions with high enantioselectivity.

For example, the intramolecular aza-Michael addition of unprotected amines to α,β-unsaturated carbonyl compounds to form dihydroquinolones has been achieved using organocatalysts such as phosphoric acid derivatives and thioureas. nih.gov Chiral bisguanidinium salts have also been used to catalyze the asymmetric synthesis of 2,3-dihydroquinolin-4-one derivatives. A one-pot, three-component reaction of anilines, aldehydes, and cyclic ketones catalyzed by a chiral phosphoric acid can afford highly functionalized tetrahydroquinolines.

While specific examples for the direct synthesis of this compound using organocatalysis are not abundant in the literature, the existing methodologies for related quinolinone structures demonstrate the potential of this approach. For instance, the regioselective synthesis of novel 4H-pyrano[2,3-b]quinolone derivatives has been achieved using DABCO as a homogeneous organocatalyst in a one-pot four-component reaction. researchgate.net

Green Chemistry Principles in the Preparation of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its derivatives, several green approaches have been explored.

One key area is the use of greener solvents . Traditional organic solvents are often volatile, toxic, and flammable. The use of water, ethanol (B145695), or ionic liquids as reaction media can significantly reduce the environmental impact of a synthesis. nih.gov For example, the synthesis of quinoline derivatives has been successfully carried out in water using p-toluenesulfonic acid as a catalyst.

Microwave-assisted synthesis is another important green chemistry tool. Microwave irradiation can dramatically reduce reaction times, increase product yields, and in some cases, enable solvent-free reactions. mdpi.comnih.gov The microwave-assisted synthesis of 4-hydroxyquinolin-2(1H)-one derivatives from substituted anilines and malonic acid in the presence of polyphosphoric acid is a notable example. rsc.org Similarly, the Doebner-Miller reaction has been performed under microwave irradiation using solid acid catalysts. researchgate.net

The use of solid acid catalysts also aligns with green chemistry principles. These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, minimizing waste. For instance, a Brønsted acid functionalized g-C3N4 has been used as a metal-free heterogeneous catalyst for the Friedländer synthesis of quinolines.

Green ApproachReactionAdvantagesReference
Greener Solvent (Water)Synthesis of quinoline derivativesReduced environmental impact, safer
Microwave-Assisted SynthesisDoebner-Miller reactionReduced reaction times, higher yields researchgate.netmdpi.com
Solid Acid CatalystFriedländer synthesis of quinolinesReusable, non-corrosive, easy separation

Solvent-Free and Aqueous Media Syntheses

In the pursuit of environmentally benign chemical processes, the development of synthetic routes that operate in aqueous media or under solvent-free conditions represents a significant advancement. These "green chemistry" approaches aim to minimize or eliminate the use of volatile and often hazardous organic solvents.

An environmentally friendly and efficient protocol has been developed for the synthesis of various functionalized quinolin-2(1H)-ones in water at ambient temperature, notably without the need for a base or an organic solvent. acs.org This method is characterized by its broad substrate applicability, delivering excellent to quantitative yields within very short reaction times, typically ranging from one to eight minutes. acs.orgcapes.gov.br The operational simplicity of this aqueous synthesis, coupled with the reusability of the reaction medium, circumvents the need for chromatographic purification, making it a significantly greener alternative to conventional methods. acs.org

Furthermore, certain synthetic strategies for quinoline derivatives can be conducted under solvent-free conditions. For instance, multicomponent coupling reactions of alkynes, amines, and aldehydes have been shown to proceed efficiently without the need for ligands, co-catalysts, or solvents, particularly under inert reaction conditions. nih.gov Another innovative approach involves a photo-thermo-mechanochemical method for assembling quinolines, which is catalyzed by iron(II) phthalocyanine (B1677752) and is entirely solvent-free. mdpi.com These solvent-less methods not only reduce environmental pollution but also often lead to simpler work-up procedures and improved reaction efficiency.

Microwave-Assisted and Ultrasonic-Promoted Reactions

The application of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including derivatives of this compound. These techniques often lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods.

Microwave-Assisted Synthesis:

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of quinoline derivatives. For example, a novel and efficient protocol for synthesizing potentially bioactive 4-phenoxyquinoline derivatives from 4,7-dichloroquinoline and various phenols has been developed using microwave energy. capes.gov.br This method employs the ionic liquid 1-methyl 3-butylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) as a green solvent, which favors the nucleophilic aromatic substitution (SNAr) reaction to afford the desired phenoxyquinolines. chemicalbook.com

Similarly, microwave irradiation has been successfully used to prepare 4-aminoquinolines from 4,7-dichloroquinoline and a variety of amines, including primary and secondary alkylamines, anilines, and amine-N-heteroarenes, with good yields (80%-95%). sapub.org These reactions are typically completed in short timeframes (20-30 minutes) at elevated temperatures (140°C or 180°C), with dimethyl sulfoxide (B87167) (DMSO) proving to be a more effective solvent than ethanol or acetonitrile (B52724). sapub.org The use of microwave heating in a one-pot synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of phosphorus oxychloride has also been reported, offering a fast and simple procedure. mdpi.com

Interactive Data Table: Microwave-Assisted Synthesis of 4,7-dichloroquinoline Derivatives

Starting MaterialReagentProductSolventTime (min)Yield (%)
4,7-dichloroquinolinePhenols/Hydroxyaryl-benzazoles7-chloro-4-phenoxyquinolines[bmim][PF6]-Good
4,7-dichloroquinolineAlkylamines, anilines7-chloro-4-aminoquinolinesDMSO20-3080-95
AnilinesMalonic acid, POCl₃2,4-dichloroquinolines-0.8361-67

Ultrasonic-Promoted Reactions:

The use of ultrasound in chemical synthesis, often referred to as sonochemistry, provides an alternative energy source that can accelerate reactions and improve yields. Ultrasonic irradiation has been effectively employed in the synthesis of 7-chloroquinoline (B30040) derivatives. For instance, the nucleophilic substitution reaction of 4,7-dichloroquinoline with various amines, such as o-phenylenediamine (B120857) and 3-amino-1,2,4-triazole, can be carried out in an ultrasonic bath. rsc.org This method offers advantages over traditional thermal approaches in terms of shorter reaction times (around 30 minutes), high yields (78–89%), and increased product purity, aligning with the principles of green and sustainable chemistry. rsc.org

Another application of sonication is in the reaction of 4,7-dichloroquinoline with thiosemicarbazide (B42300) to produce 2-(7-chloroquinolin-4-yl)thiosemicarbazide, which can then be cyclized to form other heterocyclic systems. acs.org This ultrasonic-assisted reaction proceeds efficiently at room temperature. acs.org The development of highly regioselective, ultrasound-assisted methods for synthesizing complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, further underscores the utility of this technique in modern organic synthesis. frontiersin.org

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry and continuous processing are becoming increasingly important for the scalable and efficient synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. These techniques offer numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for automation.

A notable application of this technology is the high-yielding, continuous-flow synthesis of the antimalarial drug hydroxychloroquine (B89500), for which 4,7-dichloroquinoline is a crucial precursor. nih.gov In the commercial batch process, the final step of reacting 4,7-dichloroquinoline with the necessary amine side chain requires long reaction times of 24–48 hours at high temperatures. nih.gov By converting this step to a continuous flow process using a continuous stirred-tank reactor (CSTR), significant improvements can be achieved. nih.gov

The optimization of this process in a flow system involved screening various solvents and bases, with ethanol being identified as the most effective solvent. nih.gov This continuous manufacturing approach not only accelerates the synthesis but also provides an opportunity to increase the global accessibility of essential medicines like hydroxychloroquine. researchgate.net The development of such continuous processes is a key area of focus for modernizing pharmaceutical manufacturing, aiming for more efficient, cost-effective, and sustainable production methods. nih.gov

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as the biological activity of enantiomers can differ significantly. While direct stereoselective synthesis to create a chiral center on the this compound core is not widely reported, the preparation of chiral analogs through the derivatization with chiral moieties is a well-established strategy.

One approach involves the synthesis of quinoline-based new chiral derivatizing reagents (CDRs). For example, a new CDR has been synthesized by incorporating the chiral amino acid L-proline into a quinoline structure. durham.ac.uk This chiral reagent can then be used to derivatize racemic compounds, such as β-blockers, to form diastereomeric pairs that can be separated using standard chromatographic techniques like RP-HPLC. durham.ac.uk This indirect method of enantioseparation is a powerful tool for obtaining enantiomerically pure compounds. oup.com

Another strategy focuses on the functionalization of the 7-chloroquinoline scaffold to introduce chirality. A two-step approach for preparing optically active 7-chloroquinoline derivatives has been reported. This method involves a regioselective metalation of the quinoline core, followed by reaction with an electrophile to generate functionalized derivatives. By employing chiral auxiliaries or catalysts in these subsequent reactions, it is possible to achieve stereoselectivity and produce chiral analogs. The development of such methods is crucial for exploring the structure-activity relationships of chiral quinoline-based compounds.

Post-Synthetic Functionalization and Derivatization Strategies for this compound

Post-synthetic functionalization and derivatization are powerful strategies for generating a diverse library of analogs from a common scaffold like this compound. These methods allow for the systematic modification of the core structure to explore structure-activity relationships and optimize biological properties. The reactivity of the chlorine atoms at the 4- and 7-positions, as well as the potential for functionalization at other positions, makes this molecule a versatile starting point for derivatization.

A common approach is the nucleophilic aromatic substitution (SNAr) of the highly reactive C4-chlorine atom. This has been extensively used to introduce various amine-containing side chains, a key step in the synthesis of numerous antimalarial drugs. For example, 4,7-dichloroquinoline can be reacted with ethanolamine (B43304) or 1-(2-hydroxyethyl)piperazine to produce hydroxylated quinoline intermediates, which can then be coupled with other molecules to form complex hybrid analogs.

Functionalization can also be directed to other positions on the quinoline ring. A three-step synthesis has been developed to introduce functionality at both the C2 and C4 positions of 4,7-dichloroquinoline. oup.com This process involves an initial N-oxidation, followed by a C2-amide formation reaction, and finally a C4 SNAr reaction with an amine like morpholine. oup.com Furthermore, methods have been developed for the synthesis of 2- and 8-substituted 4-amino-7-chloroquinolines, expanding the range of possible derivatives. These post-synthetic modification strategies are essential for the discovery of new quinoline-based compounds with diverse biological activities.

Detailed Structural Elucidation and Conformational Analysis of 4,7 Dichloroquinolin 2 1h One Systems

High-Resolution Spectroscopic Characterization for Structural Confirmation and Dynamics

Advanced NMR Spectroscopic Techniques (2D-NMR, Solid-State NMR) for Isomeric and Tautomeric Studies

Advanced Nuclear Magnetic Resonance (NMR) techniques such as 2D-NMR (e.g., COSY, HSQC, HMBC) and solid-state NMR are crucial for unambiguously assigning proton and carbon signals, determining connectivity, and studying the tautomeric equilibrium between the -one and the corresponding hydroxyquinoline form. For many quinolinone systems, this equilibrium is a key characteristic. Unfortunately, no specific 2D-NMR or solid-state NMR studies for 4,7-dichloroquinolin-2(1H)-one could be located.

Mass Spectrometry (High-Resolution MS, MS/MS) for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides the exact molecular weight of a compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting pieces, offering insights into its structural backbone. While mass spectra for the related compound 4,7-dichloroquinoline (B193633) are available, specific HRMS and detailed MS/MS fragmentation studies for the title compound are not documented.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. For this compound, the characteristic C=O and N-H stretching vibrations would be of particular interest. While general vibrational frequencies for quinoline (B57606) and quinolinone rings are known, specific, experimentally-derived FT-IR and Raman spectra for this compound are not available in the reviewed literature.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible and fluorescence spectroscopy provide information about the electronic transitions within a molecule and its photophysical properties. The absorption and emission maxima, as well as the quantum yield, are important characteristics. There is a lack of published data on the specific UV-Vis absorption and fluorescence properties of this compound.

Single Crystal X-ray Diffraction Analysis for Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state. This technique would provide unequivocal proof of the tautomeric form present in the crystal, as well as detailed information on bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation and Torsion Angle Analysis

From a crystal structure, a detailed analysis of the molecular conformation, including planarity and any deviations, can be performed. Torsion angles, which describe the rotation around single bonds, are critical for a complete conformational description. A search for a solved crystal structure of this compound in crystallographic databases did not yield any results. In contrast, the crystal structure of the related 4,7-dichloroquinoline has been determined and shows an essentially planar conformation.

Supramolecular Assembly and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular architecture of this compound in the solid state is anticipated to be dominated by a combination of strong hydrogen bonding, halogen bonding, and π-π stacking interactions. The N-H group of the lactam ring serves as a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This donor-acceptor pair is expected to form robust N-H···O hydrogen bonds, leading to the formation of one-dimensional chains or dimeric synthons, which are common motifs in the crystal structures of related quinolinone compounds.

The presence of two chlorine atoms introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. In the case of this compound, the chlorine atoms can interact with the carbonyl oxygen or the π-system of an adjacent molecule. These C-Cl···O or C-Cl···π interactions can play a crucial role in directing the three-dimensional packing of the molecules in the crystal lattice.

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical and materials science. Different polymorphs of a substance can exhibit distinct physical properties, such as solubility, melting point, and stability. For a molecule like this compound, with its multiple sites for intermolecular interactions, the potential for polymorphism is significant. Variations in crystallization conditions (e.g., solvent, temperature, and pressure) could lead to different packing arrangements of the molecules, resulting in the formation of distinct polymorphic forms. However, to date, no specific polymorphic studies have been reported in the literature for this compound.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second, different molecule (a coformer) into the crystal lattice. This approach is widely used to enhance properties such as solubility and bioavailability of active pharmaceutical ingredients. The hydrogen bonding capabilities of the lactam group in this compound make it an excellent candidate for co-crystallization with pharmaceutically acceptable coformers that contain complementary hydrogen bond donors or acceptors. While the potential for forming co-crystals is high, specific co-crystallization studies involving this compound have not yet been documented in scientific publications.

Computational Chemistry Approaches for Structural and Electronic Properties

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict and understand the properties of this compound.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and properties of molecules. DFT calculations can be employed to determine the optimized molecular geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT allows for the visualization and analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. For halogenated quinoline derivatives, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is often distributed across the quinoline system, including the carbonyl group.

DFT calculations can also be used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be invaluable for the identification and characterization of the compound and can aid in the interpretation of experimental spectra.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative DFT Data)

Spectroscopic Parameter Predicted Value
N-H Stretch (IR) ~3200-3400 cm⁻¹
C=O Stretch (IR) ~1650-1680 cm⁻¹
¹H NMR (N-H) ~10-12 ppm
¹³C NMR (C=O) ~160-170 ppm

Note: These are illustrative values based on typical ranges for similar functional groups and would require specific DFT calculations for accurate prediction.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and its interactions with solvent molecules. By simulating the movement of atoms over time, MD can reveal how the molecule behaves in different environments, such as in aqueous solution. This is particularly important for understanding how the molecule might interact in a biological system. MD simulations can also be used to study the stability of potential supramolecular assemblies and to explore the thermodynamics of crystal formation.

Quantum chemical descriptors, derived from the electronic structure of a molecule, can be used to predict its reactivity. Descriptors such as electronegativity, chemical hardness, and softness provide a quantitative measure of a molecule's tendency to accept or donate electrons. For this compound, these descriptors can help to predict which sites on the molecule are most likely to be involved in chemical reactions, providing guidance for the synthesis of new derivatives. The presence of electron-withdrawing chloro groups and the carbonyl group is expected to influence the electrophilicity and nucleophilicity of different parts of the molecule.

Table 2: Key Quantum Chemical Descriptors (Illustrative)

Descriptor Definition Predicted Trend for this compound
Electronegativity (χ) The power of an atom to attract electrons to itself. High, due to electronegative Cl and O atoms.
Chemical Hardness (η) Resistance to change in electron distribution. Relatively high, indicating stability.
Chemical Softness (S) The reciprocal of hardness, indicating reactivity. Relatively low.

Note: These are general trends; precise values require quantum chemical calculations.

Chiroptical Spectroscopy (CD, ORD) for Chirality Assessment in Derivatized Systems (If applicable)

This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties such as circular dichroism (CD) or optical rotatory dispersion (ORD). However, if a chiral center is introduced into the molecule, for example, by substitution at the nitrogen atom or at another position on the quinoline ring, the resulting derivative would be chiral.

For such chiral derivatives, CD and ORD spectroscopy would be powerful techniques for assessing their stereochemistry. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms in the molecule and can be used to determine the absolute configuration of the chiral centers. While no such studies have been reported for derivatives of this compound, the principles of chiroptical spectroscopy would be directly applicable to any future chiral analogues.

Chemical Reactivity, Transformation Mechanisms, and Reaction Kinetics of 4,7 Dichloroquinolin 2 1h One

Electrophilic and Nucleophilic Substitution Reactions on the Quinolinone Core

The reactivity of the 4,7-dichloroquinolin-2(1H)-one nucleus is characterized by a susceptibility to nucleophilic attack, particularly at the 4-position, and a predicted propensity for electrophilic substitution on the carbocyclic (benzene) ring.

Halogenation, Nitration, and Sulfonation Pathways

While specific literature detailing the electrophilic aromatic substitution on this compound is limited, the expected reactivity can be inferred from the general principles governing quinoline (B57606) chemistry. researchgate.net The pyridine (B92270) ring of the quinoline system is electron-deficient due to the electronegativity of the nitrogen atom, a characteristic that is further amplified in the quinolinone tautomer by the carbonyl group at the C-2 position. Consequently, this ring is generally deactivated towards electrophilic attack.

Nucleophilic Attack at the Carbonyl and Quinoline Ring Positions

Nucleophilic substitution is a predominant reaction pathway for this compound. The molecule presents several electrophilic centers, but the carbon at the 4-position is particularly activated for nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the cumulative electron-withdrawing effects of the adjacent ring nitrogen and the carbonyl group at C-2, which effectively stabilize the negatively charged Meisenheimer intermediate formed during the reaction. imperial.ac.uk

Studies on analogous compounds, such as 4,7-dichloroquinoline (B193633) and 4-chloro-8-methylquinolin-2(1H)-one, confirm that the C-4 chloro substituent is exceptionally labile and readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. mdpi.comnih.gov In reactions with amines, for instance, the nucleophile attacks the C-4 position, leading to the formation of 4-amino-7-chloroquinolin-2(1H)-one derivatives. mdpi.com This regioselectivity is pronounced, with the C-7 chloro atom being significantly less reactive towards SNAr under typical conditions.

The carbonyl group at C-2 also represents a site for potential nucleophilic attack, although this is less common than substitution at C-4. Strong nucleophiles or specific reaction conditions would be required to induce reactions at this position, such as condensation or addition, which could compete with substitution at the C-4 position.

Reduction and Oxidation Chemistry of the this compound Scaffold

The reduction of the this compound scaffold can proceed via several pathways, primarily involving the hydrogenation of the pyridine portion of the ring system. Catalytic hydrogenation or transfer hydrogenation methods are effective for the reduction of quinolines to their corresponding 1,2,3,4-tetrahydro derivatives. firsthope.co.innih.govmorressier.com Utilizing reagents such as hydrogen gas with a palladium catalyst, or alternative systems like zinc borohydride (B1222165) or hydrosilanes, is expected to selectively reduce the C3-C4 double bond of the pyridinone ring. tandfonline.comresearchgate.net This would yield 4,7-dichloro-3,4-dihydroquinolin-2(1H)-one and subsequently 4,7-dichlorotetrahydroquinolin-2(1H)-one.

Other potential reduction pathways include:

Carbonyl Reduction : The lactam carbonyl at C-2 can be reduced under strong reducing conditions, for example with lithium aluminum hydride, potentially leading to the corresponding 4,7-dichloro-1,2,3,4-tetrahydroquinoline.

Dehalogenation : The chlorine atoms can be removed via catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C) in the presence of a base, or through dissolving metal reductions. The C-4 chlorine is anticipated to be more readily cleaved than the C-7 chlorine due to its activated position.

Information regarding the oxidation chemistry of this compound is not extensively documented in the literature. The scaffold is relatively electron-poor and thus resistant to oxidation under mild conditions. Harsh oxidative conditions could potentially lead to the degradation of the ring system.

Palladium-Catalyzed Cross-Coupling Reactions at Dichloroquinolinone Halogen Sites

The two chlorine atoms on the this compound scaffold provide distinct handles for functionalization via palladium-catalyzed cross-coupling reactions. The differential reactivity of the C4-Cl and C7-Cl bonds allows for regioselective transformations. The C4-Cl bond is significantly more activated towards the initial oxidative addition step in the catalytic cycle due to its position on the electron-deficient pyridine ring, adjacent to the nitrogen atom. This makes it the primary site for selective, monocoupling reactions. acs.orgnih.gov

Suzuki, Sonogashira, Heck, and Buchwald-Hartwig Coupling Strategies

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a viable method for introducing new carbon-carbon bonds at the C-4 position. organic-chemistry.org Reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base is expected to selectively yield 4-aryl-7-chloroquinolin-2(1H)-one. However, it has been noted that unprotected NH-containing heterocycles, particularly those with an acidic proton like the N-H in the quinolinone ring, can sometimes interfere with the catalytic cycle, potentially leading to catalyst deactivation or complex reaction mixtures. nih.gov N-protection of the quinolinone may be necessary to achieve high yields and clean conversions. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. For dihaloheterocycles, the reaction typically occurs at the most electrophilic or reactive halogen-bearing carbon. libretexts.org Given the high electrophilicity of the C-4 position in the quinolinone ring, a regioselective Sonogashira coupling is anticipated to occur at this site, affording 4-alkynyl-7-chloroquinolin-2(1H)-one derivatives. The reaction is co-catalyzed by copper(I) salts and proceeds under basic conditions. wikipedia.org

Heck Reaction: The Heck reaction forms a C-C bond between an organic halide and an alkene. wikipedia.org This strategy can be applied to introduce vinyl or substituted vinyl groups at the C-4 position of the quinolinone core. acs.org The reaction of this compound with an alkene, such as an acrylate (B77674) or styrene, catalyzed by a palladium complex in the presence of a base, would selectively produce the 4-alkenyl-7-chloroquinolin-2(1H)-one. nih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful palladium-catalyzed method is used to form carbon-nitrogen bonds. wikipedia.org It offers an alternative to classical SNAr for attaching primary or secondary amines to the quinolinone scaffold. The reaction between this compound and an amine, using a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base, is expected to proceed with high regioselectivity at the C-4 position. jk-sci.comlibretexts.org This method is particularly valuable for coupling less nucleophilic amines or for reactions that are low-yielding under SNAr conditions. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Chloroquinoline Scaffolds
Reaction TypeSubstrateCoupling PartnerCatalyst / LigandBaseSolventProduct (Position of Coupling)YieldReference
Suzuki4,7-DichloroquinolinePhenylboronic acidPd(OAc)₂K₂CO₃Water7-Chloro-4-phenylquinoline (C-4)78% acs.org
Sonogashira2,4-DichloroquinolinePhenylacetylenePd/C / PPh₃ / CuIEt₃NWater4-Chloro-2-(phenylethynyl)quinoline (C-2)90% beilstein-journals.org
Heck4-Chloroquinolinetert-Butyl acrylatePOPdCy₂NMeDMF(E)-tert-Butyl 3-(quinolin-4-yl)acrylate (C-4)High acs.org
Buchwald-Hartwig6-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene4-(2-Chloroquinolin-6-yl)morpholine (C-6 Br)95% nih.gov

Mechanistic Investigations of Cross-Coupling Reactions

The mechanisms for the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions all proceed through a common catalytic cycle involving a palladium catalyst. youtube.com The cycle can be broken down into three fundamental steps:

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the substrate. For this compound, this step is crucial for regioselectivity. The C4-Cl bond is significantly more electron-deficient than the C7-Cl bond, leading to a lower activation energy and a faster rate of oxidative addition at the C-4 position. This results in the formation of a square planar Pd(II) intermediate, Ar-Pd(L)₂-Cl, where Ar is the quinolinone scaffold attached at C-4.

Transmetalation (for Suzuki and Sonogashira) or Ligand Exchange (for Heck and Buchwald-Hartwig) :

In the Suzuki reaction, the boronic acid, activated by a base to form a boronate species, undergoes transmetalation with the Pd(II) complex. The aryl group from the boronate replaces the chloride ligand on the palladium center. organic-chemistry.org

In the Sonogashira reaction, a copper(I) co-catalyst first reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex.

In the Heck reaction, the alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the palladium-carbon bond.

In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and deprotonation by the base forms a palladium-amido complex. wikipedia.org

Reductive Elimination : This is the final, product-forming step. The two organic groups (the quinolinone and the newly introduced fragment) on the palladium center couple and are eliminated from the metal, forming the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency and outcome of these reactions are highly dependent on the choice of palladium precursor, the specific phosphine ligand, the base, and the solvent, all of which influence the stability and reactivity of the various palladium intermediates in the catalytic cycle. nih.gov

Photochemical Transformations and Photoinduced Reactivity

Direct photochemical studies specifically on this compound are not extensively documented in publicly available research. However, the photochemical behavior of the broader quinoline and quinolone classes of compounds provides a basis for understanding its potential photoinduced reactivity. Quinolone derivatives are known to be photosensitive, undergoing various transformations upon exposure to light.

Research on fluoroquinolone antimicrobials, for instance, has shown that these compounds are susceptible to photodegradation when exposed to ultraviolet (UVA) and even room light in aqueous solutions. nih.gov This degradation leads to a series of photoproducts, which can include dimers and other complex structures. nih.gov The photodegradation of quinoline in water has been observed to yield products such as 2-hydroxyquinoline (B72897) and 8-hydroxyquinoline, indicating that photochemical hydroxylation is a possible degradation pathway. chemicalbook.com The rate of this degradation can be influenced by environmental factors like pH and the presence of substances that produce hydroxyl radicals. chemicalbook.com

Furthermore, a photoaffinity probe derived from the related compound 4,7-dichloroquinoline has been synthesized and its photolysis studied. mdpi.comchemicalbook.com While this derivative is structurally more complex, its investigation highlights the potential for the 4,7-dichloroquinoline scaffold to undergo photochemical reactions, such as the generation of reactive nitrene species from an azide (B81097) precursor upon UV irradiation. mdpi.com

Given this context, it can be inferred that this compound may exhibit photoreactivity, potentially leading to dechlorination, dimerization, or oxidation of the quinolinone ring. The specific photoproducts and the quantum yields of these reactions would depend on the irradiation wavelength, solvent, and the presence of photosensitizers or quenchers.

Table 1: Summary of Potential Photochemical Transformations Based on Related Quinolone Studies

Transformation TypeObserved in Related CompoundsPotential Products for this compoundInfluencing Factors
PhotodimerizationFluoroquinolones nih.govCyclobutane dimersConcentration, Solvent
Photo-hydroxylationQuinoline chemicalbook.comHydroxy-dichloroquinolinonesPresence of water, Oxygen, pH
Photo-dechlorinationGeneral chloroaromaticsMonochloro- or unsubstituted quinolinoneSolvent (hydrogen-donating), Wavelength

Ring-Opening and Ring-Closing Metathesis Strategies involving Quinolinone Precursors

Olefin metathesis, particularly ring-closing metathesis (RCM), is a powerful synthetic tool for the construction of cyclic and heterocyclic systems. wikipedia.org While there is no specific literature detailing the use of this compound as a precursor in ring-opening or ring-closing metathesis, the general principles of these reactions can be applied to conceptualize such transformations.

Ring-closing metathesis is widely employed for creating unsaturated rings by intramolecularly reacting two terminal alkenes. wikipedia.org For a precursor derived from this compound to undergo RCM, it would need to be functionalized with at least two alkenyl groups. For example, N-alkenylation and C-alkenylation of the quinolinone ring would furnish a di-alkenyl substrate suitable for RCM. The reaction, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts, would then lead to the formation of a new ring fused to the quinolinone scaffold. The synthesis of 1,2-dihydroquinolines has been reported via a related strategy involving the ring-closing carbonyl-olefin metathesis of N-prenylated 2-aminobenzaldehydes. nih.gov Similarly, RCM has been successfully used to synthesize substituted quinolizin-4-ones from pyridone precursors. cam.ac.uk

Ring-opening metathesis polymerization (ROMP) involves the polymerization of cyclic olefins, driven by the relief of ring strain. wikipedia.org A derivative of this compound containing a strained cyclic olefin could potentially serve as a monomer in ROMP, leading to the formation of polymers with repeating quinolinone units in the backbone.

These strategies remain hypothetical for this compound itself, as the necessary di-alkenyl or strained-ring derivatives have not been reported. However, the robustness of metathesis chemistry suggests that such transformations are synthetically plausible.

Table 2: Hypothetical Metathesis Strategies for this compound Derivatives

Metathesis TypeRequired PrecursorPotential ProductCommon Catalysts
Ring-Closing Metathesis (RCM)N,C-di-alkenyl-4,7-dichloroquinolin-2(1H)-oneNovel polycyclic quinolinone derivativeGrubbs' Catalysts (1st, 2nd, 3rd Gen), Hoveyda-Grubbs Catalysts
Ring-Opening Metathesis Polymerization (ROMP)Strained-ring fused this compoundPoly(quinolinone)Grubbs' Catalysts, Schrock Catalysts

Investigations into Reaction Mechanisms and Kinetic Profiles of this compound Transformations

The reaction mechanisms of this compound are largely dictated by the presence of two electrophilic carbon centers susceptible to nucleophilic attack: the C4 and C2 positions. The chlorine atom at the C4 position is particularly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring.

Studies on the reactivity of 4-chloroquinolines have shown that the C4 position is highly susceptible to substitution by various nucleophiles, including amines, thiols, and alkoxides. nih.govresearchgate.netnih.gov The generally accepted mechanism for this transformation is a two-step addition-elimination process. In the first step, the nucleophile attacks the C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rate-determining step, the chloride ion is expelled, restoring the aromaticity of the ring. The reactivity of 4-chloroquinolines in these SNAr reactions can be influenced by substituents on the quinoline ring and the reaction conditions, such as the presence of acid or base catalysts. researchgate.net

In the case of this compound, the C4-chloro is expected to be significantly more reactive towards nucleophiles than the C7-chloro. The C7-chloro is attached to the benzenoid ring and is not activated by the ring nitrogen in the same way. Research on the related 4-chloro-8-methylquinolin-2(1H)-one has demonstrated that nucleophilic substitution readily occurs at the 4-position to yield 4-hydrazino, 4-azido, and 4-amino derivatives. mdpi.com

The carbonyl group at the C2 position also influences the electronic properties of the ring, but direct nucleophilic substitution at C2 is less facile compared to C4. The tautomeric equilibrium between the lactam (quinolin-2-one) and lactim (2-hydroxyquinoline) forms can also play a role in its reactivity.

While detailed kinetic studies providing rate constants and activation parameters for transformations of this compound are scarce, qualitative assessments can be made based on analogous systems. The rate of SNAr at the C4 position is expected to be dependent on the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate.

Rational Design and Structure Activity/property Relationship Sar/spr Studies of 4,7 Dichloroquinolin 2 1h One Analogs

Design Principles for Analog Generation Based on the 4,7-Dichloroquinolin-2(1H)-one Scaffold

The creation of new chemical entities from the this compound template relies on established medicinal chemistry strategies to explore the chemical space around the core structure, thereby enhancing biological activity and refining pharmacokinetic profiles.

Bioisosteric replacement is a cornerstone of analog design for the this compound scaffold. This strategy involves substituting atoms or functional groups with alternatives that have similar steric and electronic properties to enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity. cambridgemedchemconsulting.comnih.gov For instance, the chlorine atoms at the C4 and C7 positions are prime candidates for such modifications. Replacing them with other groups can significantly alter the molecule's properties. cambridgemedchemconsulting.com This approach aims to create a new molecule with biological properties similar to the parent compound. cambridgemedchemconsulting.com

Scaffold hopping is a more advanced design strategy that involves replacing the central quinolinone core with a topologically distinct but functionally equivalent heterocyclic system. researchgate.netniper.gov.in This can lead to the discovery of novel chemotypes with improved properties or a different intellectual property landscape. niper.gov.in For example, a quinoline (B57606) core might be replaced with a quinazoline (B50416) scaffold to develop new efflux pump inhibitors. researchgate.net The goal is to maintain the essential pharmacophoric features while exploring new structural territory to overcome liabilities of the original scaffold, such as metabolic instability. nih.gov The replacement of metabolically vulnerable aromatic systems with more robust, electron-deficient rings is a common tactic to increase stability against oxidative metabolism. nih.gov

To efficiently explore the SAR of the this compound framework, combinatorial chemistry and parallel synthesis are powerful tools. acs.org These high-throughput techniques enable the rapid synthesis of large, focused libraries of derivatives, allowing for a systematic investigation of the effects of various substituents at multiple positions on the quinolinone ring. acs.orgacs.orgnih.gov By generating a diverse set of analogs, researchers can quickly identify structure-activity trends. For example, a solid-phase synthesis approach can be used to create a library of 3,5-disubstituted-2-oxoquinolinones by attaching various building blocks to a resin-bound quinolinone core. acs.orgacs.orgnih.gov This methodology facilitates the exploration of numerous functional groups, leading to the identification of compounds with potent and varied biological activities, including antibacterial, anticancer, and immunomodulatory properties. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques central to modern drug design, providing mathematical models that correlate the chemical structure of compounds with their biological activities or physicochemical properties. dergipark.org.trjocpr.com These models are instrumental in predicting the efficacy and characteristics of novel this compound analogs.

Chemoinformatics and, more recently, machine learning (ML) have become indispensable for developing predictive QSAR/QSPR models for quinolinone derivatives. nih.govnih.gov ML algorithms—such as support vector machines (SVM), random forests, and artificial neural networks (ANN)—can effectively model complex, non-linear relationships between a molecule's structure and its biological function. drugtargetreview.comjmpas.com These advanced computational tools can screen vast virtual libraries of compounds, helping to prioritize the synthesis of candidates with the highest predicted activity and most favorable properties. jocpr.comdrugtargetreview.com This in silico approach accelerates the drug discovery pipeline by reducing the reliance on time-consuming and expensive experimental testing. jocpr.com Machine learning models have been successfully used to predict the site selectivity of reactions on the quinoline scaffold and to build reliable QSAR models for various biological targets. nih.govnih.govdoaj.org Even with limited or incomplete data, emerging techniques like quantum machine learning are being explored to enhance prediction accuracy. arxiv.orgarxiv.org

The foundation of any QSAR/QSPR model is the selection of molecular descriptors and the application of appropriate statistical methods. nih.gov Molecular descriptors are numerical values that quantify various aspects of a molecule's physicochemical, electronic, and topological properties. dergipark.org.trresearchgate.net For quinolinone analogs, these descriptors are used to build a mathematical relationship between the structure and its biological activity. nih.gov

Common statistical methods range from multiple linear regression (MLR) and partial least squares (PLS) to more complex machine learning algorithms. drugtargetreview.comjmpas.com The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques to ensure their reliability. nih.gov

Below is a table of common molecular descriptors used in QSAR studies of quinoline-type compounds. dergipark.org.trresearchgate.netdergipark.org.tr

Descriptor CategoryExample DescriptorsDescription
Electronic EHOMO, ELUMO, Dipole Moment, Electronegativity (χ), Atomic Charges (qC)Describes the electron distribution and reactivity of the molecule.
Hydrophobic Octanol-Water Partition Coefficient (logP)Measures the lipophilicity of the compound, affecting membrane permeability.
Steric/Topological Molecular Volume (Vm), Molecular Weight (MW), Molar Refractivity (MR)Relates to the size, shape, and branching of the molecule.
Thermodynamic Entropy (Se), Heat Capacity (C)Describes the thermodynamic properties of the molecule.
Quantum Chemical Ionization Potential (IP), Electron Affinity (EA), Molecular Hardness (η)Derived from quantum mechanical calculations to describe molecular stability and reactivity.

Impact of Substituent Effects on Reactivity, Stability, and Spectroscopic Signatures

The identity and placement of substituents on the this compound ring system critically influence the molecule's chemical reactivity, metabolic stability, and how it interacts with electromagnetic radiation. Electron-donating and electron-withdrawing groups can dramatically alter the electron density across the scaffold, thereby affecting its susceptibility to metabolic pathways and chemical reactions. nih.govacs.org For example, electron-withdrawing groups can destabilize reactive intermediates, while electron-donating groups can have a stabilizing effect. nih.gov The presence of strongly electron-withdrawing substituents can decrease the electron density on the ring nitrogen, making the molecule less susceptible to electrophilic attack. acs.org

These structural modifications also produce distinct changes in the compound's spectroscopic data. researchgate.net In nuclear magnetic resonance (NMR) spectroscopy, substituents alter the chemical shifts of nearby protons and carbons, providing key information for structure confirmation. proquest.comnih.gov Similarly, in vibrational spectroscopy (Infrared and Raman), characteristic bands will shift or appear depending on the functional groups present. researchgate.netmdpi.com For instance, a study on quinoline derivatives showed that characteristic Raman and infrared bands could be unambiguously assigned, with significant wavenumber shifts observed for key bands depending on the substitution pattern. researchgate.net

The following table illustrates the effect of different substituents on the antimycobacterial activity (Minimum Inhibitory Concentration - MIC) of a series of 2-(quinolin-4-yloxy)acetamide analogs, demonstrating a clear structure-activity relationship. nih.gov

Compound IDR1 Substituent (Position 2)R2 Substituent (Position 6)MIC (µM)
8a -CH₃-H0.02
8b -CH₃-Cl0.02
8c -CH₃-Br0.02
8d -CH₂CH₃-H0.08
8e -CH₂CH₃-Cl0.04
8f -CH₂CH₃-Br0.07
8j -CH₃-OCH₃0.02
8k -CH₃-F0.14
8l -CH₃-I0.06

Conformational Analysis and its Correlation with Molecular Recognition and Interactions

Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule, is fundamental to understanding how a molecule like this compound interacts with biological targets. The specific conformation, or shape, of a molecule dictates its ability to fit into the binding site of a protein, thereby influencing its biological activity.

The conformation of quinolinone derivatives is determined through a combination of experimental techniques and theoretical calculations. Single-crystal X-ray diffraction is a powerful experimental method that provides precise information about the molecule's solid-state structure, including bond lengths, angles, and intermolecular interactions that dictate crystal packing. helsinki.fiscielo.brscienceopen.com For instance, studies on other substituted quinolinones have revealed how different functional groups influence the crystal's supramolecular arrangement through hydrogen bonds and other non-covalent interactions. scielo.brscienceopen.com In the case of this compound, the chlorine atoms at positions 4 and 7 would significantly influence its electronic distribution and potential for intermolecular interactions, such as halogen bonding.

Complementing experimental data, theoretical methods like Density Functional Theory (DFT) are employed to calculate molecular properties. These computational studies can determine the energies of different conformations, map the distribution of electrons (electrostatic potential), and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). scielo.brscienceopen.com These calculations help predict the molecule's reactivity and the most likely sites for nucleophilic or electrophilic attack, which are crucial for understanding molecular recognition by a biological target. The planar nature of the core quinolinone ring system, combined with the electronic effects of the two chloro substituents, would define the primary scaffold upon which further interactions are built. researchgate.net The specific arrangement of these atoms creates a unique electrostatic surface that a target protein recognizes.

The correlation between a molecule's conformation and its interaction with a biological target is the cornerstone of structure-based drug design. For a quinolinone analog to be effective, its three-dimensional shape must be complementary to the topology of the target's binding site. Molecular docking simulations are computational tools used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.govrsc.org For example, the carbonyl group at position 2 and the nitrogen at position 1 of the quinolinone ring are potential hydrogen bond acceptors and donors, respectively, which can form critical anchor points within a binding pocket.

Table 1: Methods for Conformational Analysis of Quinolinone Analogs
MethodTypeInformation ObtainedRelevance to Molecular Recognition
Single-Crystal X-ray DiffractionExperimentalPrecise 3D atomic coordinates, bond lengths/angles, crystal packing, intermolecular interactions. scielo.brscienceopen.comProvides an accurate, solid-state representation of the molecule's shape and key interaction points.
Nuclear Magnetic Resonance (NMR) SpectroscopyExperimentalInformation about the molecule's structure and conformation in solution.Reveals the dynamic behavior and preferred conformations of the molecule in a more biologically relevant (solution) environment.
Computational Modeling (e.g., DFT)TheoreticalOptimized molecular geometry, electrostatic potential maps, HOMO/LUMO energies. scielo.brPredicts molecular stability, reactivity, and electronic properties that govern non-covalent interactions with a target.
Molecular DockingTheoreticalPredicted binding mode, orientation within a target's active site, and key intermolecular interactions (e.g., H-bonds). nih.govVisualizes and quantifies how the molecule's conformation fits and interacts with a specific biological target.

Rational Design for Modulating Target Interaction Profiles

Rational design is a strategy used in drug discovery to develop new molecules with improved properties, such as enhanced binding affinity or better selectivity for a specific biological target. nih.govresearchgate.net This process relies heavily on understanding the structure-activity relationship (SAR)—how modifications to a chemical structure affect its biological activity. For this compound analogs, rational design would involve systematically altering the core structure to optimize its interaction profile.

Binding Affinity is a measure of the strength of the interaction between a ligand and its target. It is often expressed as an inhibition constant (Ki), dissociation constant (Kd), or an IC50 value, which is the concentration of an inhibitor required to reduce a biological activity by 50%. rsc.org The goal of rational design is typically to lower these values, indicating a stronger, more potent interaction. This can be achieved by introducing new functional groups that form additional favorable interactions with the target protein. For instance, modifying the quinolinone scaffold by adding hydrogen bond donors/acceptors or hydrophobic groups can significantly enhance binding affinity if these new groups complement the features of the target's binding site. nih.gov

Ligand Efficiency (LE) is a crucial metric in modern drug design that relates the binding affinity of a molecule to its size (typically measured by the number of non-hydrogen atoms, NHA). taylorandfrancis.comwikipedia.org It provides a way to assess the quality of a binding interaction, rewarding potent binding from smaller, more efficient molecules. A high LE value suggests that the molecule makes very effective use of its atoms to achieve its binding affinity. This metric is particularly valuable in the early stages of drug discovery for selecting promising lead compounds. taylorandfrancis.com

The formula for Ligand Efficiency is: LE = -ΔG / N where ΔG is the Gibbs free energy of binding (related to Ki or IC50) and N is the number of non-hydrogen atoms. wikipedia.org

Other related metrics, such as Lipophilic Ligand Efficiency (LLE), also guide the optimization process by balancing potency with physicochemical properties like lipophilicity to ensure the final molecule has good drug-like characteristics. epfl.ch

Table 2: Key Metrics in Rational Drug Design
MetricFormulaPurpose in Drug Design
Binding Affinity (pKi, pIC50)-log(Ki) or -log(IC50)Measures the potency of a compound. Higher values indicate stronger binding. wikipedia.org
Ligand Efficiency (LE)(1.4 * pIC50) / NHANormalizes binding affinity by molecular size, assessing the binding contribution per atom. Helps select for efficient binders. taylorandfrancis.comwikipedia.org
Lipophilic Ligand Efficiency (LLE)pIC50 - logPBalances potency against lipophilicity to avoid creating compounds that are too "greasy," which can lead to poor pharmacological properties. epfl.ch
Binding Efficiency Index (BEI)pKi / (Molecular Weight in kDa)Relates binding affinity to molecular weight. A higher BEI is desirable. wikipedia.org

In practice, the rational design of novel this compound analogs would start with computational docking of the parent molecule into a target of interest. Analysis of the predicted binding mode would highlight opportunities for improvement. For example, if a region of the binding pocket is unoccupied and has hydrophobic character, a medicinal chemist might synthesize an analog with an additional alkyl or aryl group at a suitable position on the quinolinone ring. Conversely, if a potential hydrogen bond with a key amino acid residue is identified, a hydroxyl or amino group could be introduced. Each new analog would be synthesized and tested, and the resulting activity and ligand efficiency data would inform the next round of design, creating an iterative cycle of optimization. nih.goveurekaselect.com

Mechanistic Biological and Pharmacological Research Applications of 4,7 Dichloroquinolin 2 1h One Non Clinical, Mechanistic Focus

Investigations into Molecular Targets and Biological Pathways

Enzyme Inhibition and Activation Studies (e.g., Kinases, Proteases, Hydrolases)

Furthermore, molecular docking studies on hybrids of 1,4-quinone with quinoline (B57606) derivatives have indicated potential interactions with DT-diaphorase (NQO1), suggesting that these compounds could act as substrates for this enzyme. mdpi.com Although these are not direct inhibition studies on 4,7-dichloroquinolin-2(1H)-one, they provide a rationale for screening this compound against a panel of kinases and other enzymes to identify potential molecular targets.

Table 1: Potential Enzyme Targets for this compound Based on Analogous Compounds

Enzyme ClassSpecific Example(s)Rationale from Analogous Compounds
KinasesAurora Kinase AQuinazolin-4(3H)-one derivatives show inhibitory activity. harvard.edu
OxidoreductasesDT-diaphorase (NQO1)Quinoline-quinone hybrids act as substrates. mdpi.com

Receptor Binding and Modulation Assays (e.g., GPCRs, Nuclear Receptors)

The field of G protein-coupled receptor (GPCR) pharmacology is increasingly exploring allosteric modulation, where ligands bind to sites distinct from the endogenous agonist binding site. nih.govmdpi.com While no direct receptor binding assays for this compound have been reported, the quinoline and quinolinone frameworks are present in various biologically active molecules, making them potential scaffolds for receptor modulators.

Given the structural diversity of GPCR ligands, it would be a logical step to screen this compound in a battery of receptor binding assays, including those for various GPCR subtypes and nuclear receptors, to identify any potential interactions.

Protein-Ligand Interaction Analysis using Biophysical Techniques (e.g., SPR, ITC, MST)

Modern drug discovery heavily relies on biophysical techniques to characterize the direct interaction between small molecules and their protein targets. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) provide quantitative data on binding affinity, kinetics, and thermodynamics.

Should initial screening identify a protein target for this compound, these biophysical methods would be essential for validating and characterizing the interaction. For example, ITC could be used to determine the binding affinity and thermodynamic parameters of the interaction, providing insights into the forces driving the binding event.

Cellular Pharmacodynamics and Mechanistic Cellular Responses

Cell Cycle Modulation and Apoptosis Induction Mechanisms in Cell Lines

Research on tetrahydroquinolinone derivatives has demonstrated their potential to induce apoptosis in cancer cells. One study found that a specific tetrahydroquinolinone derivative induced cell cycle arrest at the G2/M phase, leading to apoptotic cell death through both intrinsic and extrinsic pathways in lung cancer cells. nih.gov The induction of apoptosis was confirmed by observing an increase in active caspase-3 levels. nih.gov

Derivatives of 7-chloroquinoline (B30040) have also been shown to induce apoptosis. For instance, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides were found to decrease the viability of breast cancer cells in a dose-dependent manner. nih.gov These findings suggest that this compound could potentially modulate the cell cycle and induce apoptosis in cancer cell lines, warranting further investigation into its effects on cell cycle progression and the activation of apoptotic pathways.

Table 2: Potential Cellular Effects of this compound Based on Analogous Compounds

Cellular ProcessObserved Effect in AnaloguesCell Line Example
Cell CycleG2/M ArrestLung Cancer Cells (A549) nih.gov
ApoptosisInduction via intrinsic and extrinsic pathwaysLung Cancer Cells (A549) nih.gov
ApoptosisDose-dependent decrease in viabilityBreast Cancer Cells (MCF-7, MDA-MB-231) nih.gov

Gene Expression and Protein Level Alterations in Cellular Systems

The cellular effects of a compound are ultimately driven by changes in gene and protein expression. Should this compound demonstrate interesting cellular phenotypes, such as cell cycle arrest or apoptosis, subsequent mechanistic studies would involve analyzing its impact on the expression of key regulatory genes and proteins.

For example, if apoptosis is induced, Western blot analysis could be used to examine the levels of pro- and anti-apoptotic proteins from the Bcl-2 family, as well as the cleavage of caspases. Gene expression profiling, using techniques like RNA sequencing, could provide a global view of the cellular pathways affected by the compound. One study on a combination therapy involving chloroquine (B1663885), a related quinoline, showed downregulation of Bcl-2 mRNA expression, indicating an effect on the intrinsic mitochondrial apoptotic pathway. mdpi.com

Modulation of Signal Transduction Pathways and Intracellular Cascades

In non-clinical research, the modulation of critical signal transduction pathways is a key area of investigation for quinoline-based compounds like chloroquine. These pathways are integral to cellular processes, and their dysregulation is often implicated in various diseases.

One of the primary signaling pathways affected by chloroquine is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway . In cellular models, chloroquine has been shown to inhibit the activation of NF-κB. nih.govplos.org This inhibition is thought to occur through the suppression of Iκ-B degradation, a critical step in the activation of NF-κB. nih.gov By preventing the degradation of Iκ-B, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of its target genes, many of which are pro-inflammatory. nih.gov

Another significant pathway modulated by chloroquine is the mitogen-activated protein kinase (MAPK) pathway . The MAPK cascade, which includes kinases like JNK, ERK, and p38, plays a crucial role in cellular proliferation, differentiation, and apoptosis. nih.govnews-medical.net Research has demonstrated that chloroquine can inhibit the catalytic activity of JNK, leading to reduced phosphorylation of its downstream target, c-JUN. nih.gov This, in turn, affects the activation of the AP-1 transcription factor, which is involved in a variety of cellular processes. nih.gov

The PI3K/Akt/mTOR pathway , a central regulator of cell growth, proliferation, and survival, is also impacted by chloroquine. Studies in esophageal carcinoma cells have shown that treatment with chloroquine leads to a decrease in the phosphorylation of Akt and mTOR. nih.gov This dephosphorylation subsequently reduces the activity of downstream effectors like p70S6K and 4EBP1, which are critical for protein synthesis and cell cycle progression. nih.gov

Table 1: Summary of Chloroquine's Effects on Key Signal Transduction Pathways in Cellular Models

PathwayKey Protein/TargetObserved EffectDownstream Consequence
NF-κB Iκ-B DegradationInhibitionReduced NF-κB nuclear translocation and target gene expression
MAPK JNKInhibition of catalytic activityDecreased phosphorylation of c-JUN and reduced AP-1 activation
PI3K/Akt/mTOR p-Akt, p-mTORDecreased phosphorylationInhibition of p70S6K and 4EBP1, leading to reduced protein synthesis

Autophagy and Stress Response Mechanisms in Cellular Models

Chloroquine is widely recognized in cellular biology research as a potent modulator of autophagy, a catabolic process involving the lysosomal degradation of cellular components. gavinpublishers.com It is important to note that while some analogs of chloroquine have been found to induce autophagy, chloroquine itself is primarily characterized as an autophagy inhibitor. hilarispublisher.com

The primary mechanism by which chloroquine inhibits autophagy is through its action as a lysosomotropic agent. gavinpublishers.com Being a weak base, it accumulates in the acidic environment of lysosomes, raising the intra-lysosomal pH. gavinpublishers.com This change in pH inhibits the activity of lysosomal hydrolases and, crucially, prevents the fusion of autophagosomes with lysosomes to form autolysosomes. nih.govgavinpublishers.com This blockage of the final degradation step of autophagy leads to an accumulation of autophagosomes within the cell, a hallmark of inhibited autophagic flux. nih.gov This is often observed experimentally as an increase in the levels of LC3-II, a protein associated with the autophagosome membrane. nih.gov

In the context of cellular stress, chloroquine's modulation of autophagy is closely linked to its effects on stress response pathways. For instance, in skin cells subjected to heat-induced injury, chloroquine treatment has been observed to increase the expression of LC3B-II, consistent with its role in blocking autophagic flux. nih.gov This intervention also appeared to restore cell migration activity, suggesting a complex interplay between autophagy modulation and the cellular response to thermal stress. nih.gov

Furthermore, the accumulation of the autophagy receptor protein p62 (also known as SQSTM1) is another consequence of chloroquine-mediated autophagy inhibition. nih.gov p62 is normally degraded along with the cargo within the autolysosome, so its accumulation is another indicator of a block in the autophagic process. This accumulation of p62 has been shown to have downstream effects, including the activation of the NF-κB and JNK signaling pathways, linking autophagy inhibition to other cellular stress responses. nih.gov

Table 2: Effects of Chloroquine on Autophagy and Stress Response Markers in Cellular Models

Cellular ProcessMarker/ProteinObserved EffectMechanistic Implication
Autophagy Lysosomal pHIncreaseInhibition of lysosomal enzymes
Autophagosome-lysosome fusionInhibitionBlockage of autophagic flux
LC3-II levelsIncreaseAccumulation of autophagosomes
p62/SQSTM1 levelsIncreaseImpaired degradation of autophagic cargo
Stress Response Heat Shock ProteinsModulation of expression in response to cellular stressInterplay with cellular protective mechanisms

Mechanistic Insights into In Vitro Antimicrobial and Antiviral Activities

The quinoline scaffold is the basis for a number of antimicrobial and antiviral agents. The following subsections detail the mechanistic insights gained from in vitro studies of chloroquine.

While the primary antibacterial mechanism of many quinolones involves enzyme inhibition, some derivatives have been shown to affect the bacterial cell envelope. For instance, certain water-soluble fluoroquinolones, which share the core quinoline structure, have been demonstrated through atomic force microscopy to disrupt the bacterial membrane and cell wall of MRSA. mdpi.com This suggests that for some quinoline-based compounds, direct physical disruption of the bacterial envelope may contribute to their antimicrobial activity. However, for chloroquine itself, this is not considered its primary mode of antibacterial action.

A well-established mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.commdpi.com These enzymes are essential for bacterial DNA replication, transcription, and repair, as they manage the topological state of the DNA. mdpi.com

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of replication. mdpi.com Quinolones are known to bind to the complex of DNA gyrase and DNA, stabilizing it. nih.gov This stabilization prevents the re-ligation of the DNA strands after they have been cleaved by the enzyme, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. nih.gov

Topoisomerase IV: This enzyme is primarily involved in the decatenation, or separation, of daughter chromosomes after a round of replication. nih.gov Similar to its action on DNA gyrase, quinolones can convert topoisomerase IV into a toxic adduct on the DNA, leading to DNA damage and cell death. nih.govresearchgate.net

While many synthetic 4-quinolones are potent inhibitors of these enzymes, some 2-quinolone isomers have also been investigated for their antibacterial properties, with the assumption that they may act through a similar mechanism. mdpi.com

Chloroquine has been shown to exhibit broad-spectrum antiviral activity in vitro against a variety of viruses. Its mechanisms of interference with the viral replication cycle are multifaceted.

A primary antiviral mechanism of chloroquine is its ability to inhibit the pH-dependent steps of viral entry and replication. nih.gov By increasing the pH of endosomes, chloroquine can prevent the conformational changes in viral proteins that are necessary for the fusion of the viral envelope with the endosomal membrane, thereby trapping the virus within the endosome and preventing the release of its genetic material into the cytoplasm. nih.gov

Time-of-addition experiments with coronaviruses have indicated that chloroquine interferes with the viral entry process at a post-attachment stage. nih.gov Furthermore, it has been suggested that chloroquine may interfere with the terminal glycosylation of viral receptors, such as ACE2 for SARS-CoV, which could reduce the efficiency of viral binding to the host cell. nih.gov

In addition to its effects on viral entry, chloroquine's inhibition of autophagy can also contribute to its antiviral activity. nih.gov Many viruses hijack the host cell's autophagy machinery to facilitate their own replication. By inhibiting this process, chloroquine can disrupt a pathway that is beneficial to the virus. nih.gov

Elucidation of Anti-inflammatory and Immunomodulatory Mechanisms in Cellular Assays

The anti-inflammatory and immunomodulatory properties of chloroquine have been extensively studied in various cellular assays. These effects are largely attributed to its ability to modulate key signaling pathways and cellular functions in immune cells.

As previously mentioned, the inhibition of the NF-κB signaling pathway is a cornerstone of chloroquine's anti-inflammatory effects. nih.gov By preventing the transcription of NF-κB target genes, chloroquine can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with inflammatory agents like HMGB1 or lipopolysaccharide (LPS). nih.govnih.gov

Chloroquine has also been shown to directly suppress the activation of human CD4+ T-cells. nih.gov In these cells, chloroquine inhibits proliferation, metabolic activity, and cytokine secretion following activation. nih.gov This effect is mediated, at least in part, by the inhibition of JNK activity and the subsequent reduction in AP-1 activation. nih.gov The suppression of T-cell activation by chloroquine is a key aspect of its immunomodulatory activity. nih.gov

Furthermore, the modulation of autophagy by chloroquine is also implicated in its anti-inflammatory effects. The inhibition of autophagy can prevent the release of pro-inflammatory mediators like HMGB1 from immune cells. nih.gov This demonstrates a direct link between the regulation of autophagy and the control of the inflammatory response.

Table 3: Summary of Chloroquine's Anti-inflammatory and Immunomodulatory Mechanisms in Cellular Assays

Cell TypeMolecular Target/PathwayObserved EffectFunctional Outcome
Macrophages NF-κB PathwayInhibition of activationDecreased production of TNF-α and IL-6
AutophagyInhibitionReduced release of HMGB1
CD4+ T-cells JNK/AP-1 PathwayInhibitionSuppression of proliferation and cytokine secretion

Pre-clinical Pharmacokinetic and ADME Studies (Mechanistic Aspects)

The assessment of metabolic stability is a primary step in characterizing the ADME profile of a compound. srce.hr These assays predict the extent of first-pass metabolism in the liver, which significantly influences a drug's half-life and bioavailability. nuvisan.comsrce.hr The standard in vitro models for this purpose are liver microsomes and hepatocytes derived from various pre-clinical species (e.g., mouse, rat, dog) to understand interspecies differences. srce.hrmttlab.eu

In a typical assay, this compound would be incubated with liver microsomes, which contain high concentrations of Phase I cytochrome P450 (CYP) enzymes. srce.hrmttlab.eu The reaction is initiated by adding a cofactor like the NADPH-regenerating system. srce.hr Samples are taken at various time points, the reaction is quenched (e.g., with acetonitrile), and the remaining amount of the parent compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). mercell.com From the rate of disappearance of the parent compound, key pharmacokinetic parameters are calculated. nuvisan.com

In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized. srce.hr

Intrinsic Clearance (CLint): Describes the inherent ability of the liver enzymes to metabolize a compound, independent of physiological factors like blood flow. srce.hr

Hepatocytes are also used as they contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of metabolic pathways. nuvisan.com Following incubation, metabolite identification studies are performed using high-resolution mass spectrometry to elucidate the chemical structures of metabolic products. nih.goveurofinsdiscovery.com For a compound like this compound, expected metabolic pathways could include hydroxylation on the quinoline ring system or dehalogenation, followed by conjugation with glucuronic acid or sulfate (B86663) (Phase II metabolism). For the related compound chloroquine, N-desethylation is a major metabolic pathway catalyzed primarily by CYP2C8 and CYP3A4, with minor contributions from CYP2D6. clinpgx.org

Table 1: Illustrative In Vitro Metabolic Stability Data for a Quinoline-type Compound

Species System t½ (min) CLint (µL/min/mg protein)
Mouse Liver Microsomes 25 27.7
Rat Liver Microsomes 45 15.4
Dog Liver Microsomes 68 10.2
Mouse Hepatocytes 22 31.5 (µL/min/10⁶ cells)
Rat Hepatocytes 40 17.3 (µL/min/10⁶ cells)

Note: This table contains representative data for illustrative purposes and does not reflect actual experimental results for this compound.

Drug transporters are membrane proteins that control the passage of substances into and out of cells, significantly impacting a drug's ADME profile. tg.org.au Key transporters include P-glycoprotein (P-gp or MDR1), an efflux transporter that pumps drugs out of cells, and Organic Anion Transporting Polypeptides (OATPs), which are uptake transporters primarily in the liver. tg.org.aunih.gov

P-glycoprotein (P-gp) Interactions: P-gp is highly expressed in the intestine, blood-brain barrier, and liver. tg.org.au It can limit the oral absorption of its substrates by pumping them back into the gut lumen. tg.org.au To assess if this compound is a substrate or inhibitor of P-gp, in vitro assays using Caco-2 cell monolayers are common. plos.org These cells form a polarized monolayer that serves as a model for the intestinal barrier. plos.org The bidirectional transport of the compound is measured; a net efflux ratio significantly greater than 1 suggests the compound is a P-gp substrate. nih.gov Inhibition studies are also performed by co-incubating a known P-gp substrate with the test compound to determine an IC50 value. nih.gov

OATP Interactions: OATPs, such as OATP1B1 and OATP1B3, are located on the sinusoidal membrane of hepatocytes and facilitate the uptake of drugs from the blood into the liver, which is a critical step for hepatic clearance. nih.govmdpi.com Studies using cells engineered to overexpress specific OATP transporters are employed to determine if this compound is a substrate or inhibitor of these transporters. mdpi.com Inhibition of OATPs can lead to significant drug-drug interactions by increasing the plasma concentration of co-administered drugs that are OATP substrates. nih.gov The antimalarial drug chloroquine has been shown to downregulate OATP1B1 transport activity, suggesting a potential for drug-drug interactions via this mechanism. nih.gov

Table 2: Representative Data from In Vitro Drug Transporter Interaction Assays

Transporter Assay Type Cell Line Parameter Result Interpretation
P-gp Substrate Assessment Caco-2 Efflux Ratio (B-A/A-B) 3.5 Potential P-gp Substrate
P-gp Inhibition MDCK-MDR1 IC50 (µM) 15 Moderate P-gp Inhibitor
OATP1B1 Substrate Assessment OATP1B1-HEK293 Uptake Ratio 4.2 Potential OATP1B1 Substrate

Note: This table contains representative data for illustrative purposes and does not reflect actual experimental results for this compound.

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacological activity. wuxiapptec.com Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with therapeutic targets, and be cleared by metabolic enzymes or transporters. wuxiapptec.comresearchgate.net The primary binding proteins in plasma are albumin and α1-acid glycoprotein (B1211001) (AAG). wuxiapptec.com

The fraction of this compound bound to plasma proteins would be determined across several pre-clinical species using methods like equilibrium dialysis or ultrafiltration. nih.gov High plasma protein binding (>99%) can limit the volume of distribution and may necessitate higher doses to achieve a therapeutic concentration of free drug at the target site. researchgate.net For quinoline-based antimalarials, binding to AAG can be particularly significant, as AAG levels often increase during inflammatory disease states like malaria. researchgate.net The binding of hydroxychloroquine (B89500) has been found to be stereoselective and concentration-independent within the therapeutic range. nih.gov

Table 3: Illustrative Plasma Protein Binding Data Across Species

Species Fraction Bound (%) Primary Binding Protein
Mouse 98.5 Albumin
Rat 97.8 Albumin
Dog 99.1 Albumin, AAG

Note: This table contains representative data for illustrative purposes and does not reflect actual experimental results for this compound.

Bioavailability is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. researchgate.net For orally administered drugs, this is influenced by dissolution, permeability across the intestinal wall, and first-pass metabolism in the gut and liver. researchgate.net Pre-clinical animal models, such as rats and dogs, are routinely used to determine oral bioavailability and investigate absorption mechanisms. medwinpublishers.com

Advanced Drug Delivery Systems Incorporating this compound (Focus on Formulation Science)

Many quinoline-based compounds exhibit poor aqueous solubility, which can hinder their formulation and limit their oral bioavailability. Advanced drug delivery systems, particularly nanoparticle-based formulations, are explored to overcome these challenges. nih.gov

Encapsulating a hydrophobic compound like this compound into a nanoparticle carrier can enhance its solubility, protect it from premature degradation, and modify its release profile. nih.gov Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (B3415563) (PCL) are commonly used materials for this purpose due to their biocompatibility and established safety profiles. nih.govnih.gov

The formulation process, such as emulsification-solvent evaporation or nanoprecipitation, would be optimized to achieve desired particle size, surface charge, and drug loading efficiency. nih.gov Following formulation, a critical aspect of characterization is the study of in vitro drug release kinetics. nih.gov

The release profile is typically assessed by placing the nanoparticles in a dialysis bag against a release medium, often at different pH values to simulate physiological environments like blood (pH 7.4) or the endo-lysosomal compartment (pH ~5.0). researchgate.net The amount of drug released into the medium is measured over time. researchgate.net The resulting data is then fitted to various mathematical models to understand the mechanism of drug release. nih.govualberta.ca

Zero-Order Kinetics: Drug release is constant over time, independent of concentration.

First-Order Kinetics: The release rate is directly proportional to the drug concentration remaining in the nanoparticle.

Higuchi Model: Describes drug release from a matrix based on Fickian diffusion.

Korsmeyer-Peppas Model: Characterizes release from a polymeric system and can elucidate whether the mechanism is diffusion-controlled, swelling-controlled, or a combination.

Weibull Model: An empirical model that can be applied to various release profiles. nih.gov

A common release profile for nanoparticle systems is biphasic, featuring an initial "burst release" of drug adsorbed on the surface, followed by a sustained release phase as the drug diffuses through the polymer matrix and/or the matrix erodes. nih.gov

Table 4: Common Mathematical Models for Drug Release Kinetics from Nanoparticles

Model Equation Mechanistic Interpretation
Zero-Order Qₜ = Q₀ + K₀t Drug dissolution from dosage forms that maintain a constant surface area.
First-Order log C = log C₀ - Kt / 2.303 Release rate is proportional to the remaining drug concentration.
Higuchi Q = A √D (2C - Cₛ) Cₛt Fickian diffusion-based release from a matrix.
Korsmeyer-Peppas Mₜ/M∞ = Ktⁿ Describes release from a polymeric system; 'n' value indicates mechanism (e.g., n=0.5 for Fickian diffusion).

Source: Adapted from scientific literature on drug release kinetics. nih.govualberta.caresearchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the mechanistic biological and pharmacological applications of This compound in the context of liposomal formulations, polymeric micelle formulations, or prodrug strategies.

Therefore, we are unable to provide an article with the detailed research findings and data tables as requested in the outline for the following sections:

Prodrug Strategies for Targeted Delivery and Bioavailability Improvement

While the concepts of liposomal delivery, polymeric micelles, and prodrugs are well-established in pharmaceutical sciences for enhancing the delivery and efficacy of various therapeutic agents, their specific application to the compound this compound has not been documented in the accessible scientific domain.

We recommend consulting specialized chemical and pharmaceutical research databases for any emerging or highly niche studies that may not be indexed in broader public search engines.

Below is the list of compound names that were to be included in the article, as per the instructions.

Advanced Analytical Methodologies for Detection and Quantification of 4,7 Dichloroquinolin 2 1h One

Chromatographic Separations for Complex Matrix Analysis

Chromatographic techniques are fundamental in separating 4,7-dichloroquinolin-2(1H)-one from complex matrices, which may contain starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound due to its high resolution, sensitivity, and adaptability. nih.govresearchgate.net Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve optimal separation and detection.

A common approach utilizes reverse-phase chromatography with a C18 or phenyl column. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and ionic strength, thereby influencing the retention and peak shape of the analyte. researchgate.netlcms.cz

Validation of an HPLC method is crucial to ensure its reliability and is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). dcvmn.org Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govmdpi.com

Table 1: Representative HPLC Method Validation Parameters for the Quantification of a Quinolone Derivative

Parameter Result
Linearity (Concentration Range) 0.05 - 1.50 mg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 2.0 µg/mL
Limit of Quantitation (LOQ) 5.0 µg/mL
Accuracy (Recovery) 98.5% - 101.2%
Precision (Intra-day %RSD) < 0.40%
Precision (Inter-day %RSD) < 0.75%
Specificity No interference from placebo or known impurities

Data presented is a composite based on typical validation results for related quinolone compounds and phenanthroline derivatives. nih.govnih.gov

Gas Chromatography (GC) and Capillary Electrophoresis (CE) for Specialized Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, which may require derivatization to enhance its volatility, GC can provide high-resolution separation and sensitive detection, particularly when coupled with a mass spectrometer (GC-MS). oup.comlibretexts.orgrroij.com A study on the gas chromatographic analysis of halogenated quinolines demonstrated the successful separation of compounds including 4,7-dichloroquinoline (B193633) using a trifluoropropyl silicone (QF-1) column. oup.com The use of an electron-capture detector (ECD) can be particularly advantageous for halogenated compounds due to its high sensitivity. libretexts.orggcms.cz

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the electrophoretic mobility of analytes in an electric field. nih.govnih.gov This technique is especially useful for the analysis of charged species and can be a valuable tool for separating closely related quinolinone isomers or impurities. mdpi.com Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed. nih.gov For instance, a CE method developed for the analysis of hydroxychloroquine (B89500), a derivative of 4,7-dichloroquinoline, utilized a background electrolyte of TRIS solution at a low pH to achieve separation. mdpi.com The use of chiral selectors in the background electrolyte can also enable the separation of enantiomers for related chiral quinoline (B57606) derivatives. nih.govmdpi.com

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and sensitive quantification of this compound and its related substances.

LC-MS/MS and GC-MS for Trace Analysis and Metabolite Profiling (Non-Human Biological Matrices)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity. thermofisher.comnih.gov This technique is particularly valuable for analyzing this compound in complex non-human biological matrices such as environmental samples (e.g., water, soil) or in vitro metabolism studies. lcms.cznih.govmdpi.com The method involves separating the analyte by LC, followed by ionization (typically electrospray ionization - ESI) and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored, providing a high degree of specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification and quantification of volatile and semi-volatile impurities in the this compound manufacturing process. thermofisher.commadison-proceedings.com Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be compared against spectral libraries for compound identification. High-resolution mass spectrometry (HRMS) coupled with GC can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. thermofisher.com

Table 2: Illustrative LC-MS/MS and GC-MS Parameters for Dichloro-Substituted Aromatic Compounds

Technique Parameter Example Value/Setting
LC-MS/MS Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]⁺
Product Ion (m/z) Specific fragment ions
Collision Energy Optimized for specific transitions
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
GC-MS Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Column DB-5MS or similar
Temperature Program Ramped from low to high temperature
Limit of Detection (LOD) < 1 ppm for impurities

This table presents typical parameters based on the analysis of related quinolones and halogenated compounds. thermofisher.comnih.govmdpi.comthermofisher.com

LC-NMR for Structural Elucidation of Minor Components

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful technique for the direct structural elucidation of impurities and minor components without the need for prior isolation. mdpi.comlcms.cz This is particularly useful in the analysis of synthetic batches of this compound, where unexpected byproducts may be present. The sample is first separated by HPLC, and the eluent is directed into the NMR spectrometer for analysis. One-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can be performed on the separated components to provide detailed structural information. A study on the structural elucidation of a novel quinoline derivative formed during a Doebner synthesis demonstrated the utility of various 1D and 2D NMR techniques in combination with mass spectrometry to fully characterize the structure of a previously unknown compound. mdpi.com

Spectroscopic and Electrochemical Detection Methods

Beyond hyphenated techniques, standalone spectroscopic and electrochemical methods offer valuable tools for the detection and characterization of this compound.

The UV-Visible spectrum of 4,7-dichloroquinoline in methanol shows absorption maxima at approximately 228 nm, with other bands observable between 260-360 nm in different solvents. nist.govchemwhat.com This inherent absorbance allows for its detection and quantification using a UV detector in HPLC analysis.

Electrochemical methods provide a sensitive and often low-cost alternative for the detection of electroactive compounds like quinolinone derivatives. nih.govnih.govresearchgate.net Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the oxidation or reduction behavior of this compound at an electrode surface. The development of chemically modified electrodes, for instance, using nanomaterials, can enhance the sensitivity and selectivity of the detection. researchgate.netmdpi.com For example, electrochemical sensors developed for the detection of the related compound hydroxychloroquine have demonstrated low limits of detection (in the micromolar to nanomolar range) and good linearity. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4,7-dichloroquinoline
Hydroxychloroquine
4,7-phenanthroline-5,6-dione
Acetonitrile
Methanol
Trifluoropropyl silicone
TRIS (Tris(hydroxymethyl)aminomethane)
Electron-capture detector
Multiple reaction monitoring
Electrospray ionization
Electron ionization
High-resolution mass spectrometry
Nuclear Magnetic Resonance
Cyclic voltammetry

UV-Vis and Fluorescence Spectrophotometry for Quantification in Solution

Ultraviolet-visible (UV-Vis) and fluorescence spectrophotometry are foundational techniques for the quantification of chromophoric and fluorophoric compounds in solution. The quinolinone scaffold, with its fused aromatic system, inherently possesses chromophoric properties, making it a suitable candidate for UV-Vis analysis.

UV-Vis Spectrophotometry

The quantification of this compound in solution can be readily achieved using UV-Vis spectrophotometry, governed by the Beer-Lambert law. This law establishes a linear relationship between the absorbance and the concentration of an absorbing species. The quinolinone ring system typically exhibits multiple absorption bands in the UV region. For instance, related quinoline and quinolone derivatives show absorption maxima in the 200–300 nm range, with additional longer-wavelength absorption between 300–400 nm. itrlab.com A study on a chloroquine (B1663885) derivative, which shares the 7-chloroquinoline (B30040) core, also reported distinct UV-Vis spectroscopic profiles. nih.gov

For this compound, one would expect characteristic absorption peaks corresponding to π-π* transitions within the aromatic system. The precise wavelengths of maximum absorbance (λmax) would need to be determined experimentally by scanning a dilute solution of the pure compound in a suitable solvent, such as ethanol (B145695) or methanol. Once the λmax is identified, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Interactive Data Table: Hypothetical UV-Vis Calibration Data for this compound

Concentration (µg/mL)Absorbance at λmax
1.00.152
2.50.380
5.00.761
7.51.140
10.01.518

This table illustrates the expected linear relationship. The method's simplicity, cost-effectiveness, and robustness make it ideal for routine quantification in applications like dissolution studies or reaction monitoring.

Fluorescence Spectrophotometry

Fluorescence spectrophotometry offers significantly higher sensitivity and selectivity compared to UV-Vis absorption. While not all quinolinones are naturally fluorescent, the rigid, planar structure of the quinolinone ring can give rise to fluorescence upon excitation at an appropriate wavelength. The introduction of substituents can modulate the fluorescence properties, including the emission wavelength and quantum yield. itrlab.com For example, some quinolone derivatives exhibit quantum yields that are two to three times greater than their corresponding quinoline counterparts. itrlab.com

The applicability of fluorescence for quantifying this compound would first require the characterization of its excitation and emission spectra. If the compound is found to be fluorescent, a method can be developed that would offer detection limits potentially orders of magnitude lower than UV-Vis spectrophotometry, making it suitable for trace-level analysis.

Voltammetric and Amperometric Methods for Sensitive Detection

Electrochemical methods, such as voltammetry and amperometry, provide highly sensitive and selective means for analyzing electroactive compounds. These techniques are based on measuring the current response of a substance to an applied potential. agnopharma.com The quinoline nucleus is electroactive, and its electrochemical behavior can be exploited for analytical purposes.

Voltammetric Analysis

Voltammetric methods, particularly differential pulse voltammetry (DPV) and square-wave voltammetry (SWV), are well-suited for the quantitative determination of quinoline-based compounds due to their excellent sensitivity and ability to resolve overlapping signals. agnopharma.com Research on chloroquine, a molecule containing the 4,7-dichloroquinoline structure, demonstrates the feasibility of this approach. wikipedia.orgijpsr.comscholaris.ca

In these studies, chloroquine exhibits an irreversible anodic peak when analyzed using electrodes like boron-doped diamond (BDD) or modified glassy carbon electrodes (GCE). wikipedia.orgijpsr.com The oxidation potential is typically observed at around +1.2 V (vs. Ag/AgCl), corresponding to the oxidation of the quinoline ring system. ijpsr.comscholaris.ca A similar electrochemical behavior would be anticipated for this compound, likely involving the oxidation of the quinolinone moiety.

Method development would involve optimizing parameters such as the supporting electrolyte pH, voltammetric waveform (e.g., pulse amplitude, frequency), and the type of working electrode to achieve the best signal-to-noise ratio. The resulting methods can offer very low limits of detection, often in the nanomolar range. wikipedia.orgijpsr.com

Interactive Data Table: Comparison of Voltammetric Methods for Chloroquine Detection

MethodElectrodeLinear Range (µM)Limit of Detection (LOD)Reference
SWVBoron-Doped Diamond (BDD)0.01 - 0.252.0 nM wikipedia.org
DPVrGO/WS2 QDs/GCE0.5 - 8240 - 120 nM ijpsr.comscholaris.ca
SWVpoly(DHRPCo)/GCE0.005 - 3000.39 nM researchgate.net

rGO: reduced Graphene Oxide; WS2 QDs: Tungsten Disulfide Quantum Dots; GCE: Glassy Carbon Electrode; poly(DHRPCo): poly(diresorcinate-1,10-phenanthrolinecobalt(II)).

Amperometric Detection

Amperometry, where a constant potential is applied and the resulting current is measured over time, is particularly useful as a detection method in flow systems like high-performance liquid chromatography (HPLC). An HPLC method with amperometric detection (HPLC-ED) would combine the separation power of chromatography with the high sensitivity of electrochemical detection. This approach would be highly selective, as only compounds that oxidize or reduce at the applied potential would be detected, minimizing interferences from matrix components.

Bioanalytical Method Development for Quantitative Analysis in In Vitro and Pre-clinical Biological Samples

The quantitative analysis of a compound in biological matrices such as plasma, urine, or tissue homogenates is essential for in vitro and preclinical studies. Bioanalytical methods must be not only sensitive and accurate but also robust and reproducible. nih.gov For a compound like this compound, the development of a suitable bioanalytical method would be a critical step in evaluating its metabolic stability and pharmacokinetic profile.

The gold standard for quantitative bioanalysis of small molecules in complex matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). agnopharma.comfarmaciajournal.com This technique offers unparalleled selectivity and sensitivity.

Key Steps in Bioanalytical Method Development:

Sample Preparation: This is a critical step to remove proteins and other interfering components from the biological sample. Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpsr.comnih.gov For high-throughput screening, a simple PPT is often preferred. farmaciajournal.com

Chromatographic Separation: Reversed-phase HPLC is typically used to separate the analyte from any remaining matrix components and potential metabolites. A C18 column is a common choice, with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, often with a modifier like formic acid to improve ionization. farmaciajournal.com

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for detection. The analyte is first ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). agnopharma.com The first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]+), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) detects one or more specific product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional specificity and significantly reduces background noise. agnopharma.com

Method Validation:

Any developed bioanalytical method must be rigorously validated according to regulatory guidelines. nih.gov Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top storage).

Interactive Data Table: Typical Validation Parameters for a Preclinical LC-MS/MS Assay

Validation ParameterAcceptance CriteriaExample Finding
Linearity (r²)≥ 0.990.998
Accuracy (% Bias)Within ±15% (±20% at LOQ)-5.2% to 8.5%
Precision (%RSD)≤ 15% (≤ 20% at LOQ)≤ 10.3%
RecoveryConsistent and reproducible85-95%
Matrix EffectWithin acceptable limitsFactor between 0.9 and 1.1
StabilityNo significant degradationStable for 3 freeze-thaw cycles

By establishing and validating such a method, researchers can reliably quantify this compound in preclinical samples, providing the critical data needed to understand its disposition and behavior in biological systems.

Material Science, Photonic Applications, and Other Non Biological Research Areas

Integration of 4,7-Dichloroquinolin-2(1H)-one into Functional Materials

The integration of quinolin-2(1H)-one derivatives into functional materials is a promising area of research. These compounds have been explored for their luminescent and electronic properties, which are critical for the development of advanced materials.

Quinoline (B57606) derivatives are recognized for their potential as efficient luminescent materials, particularly for green and blue light emission, which is crucial for the development of high-performance Organic Light-Emitting Diodes (OLEDs). oled-intermediates.com The quinolin-2(1H)-one core, being a part of the broader quinoline family, is also investigated for these applications. researchgate.net For instance, certain quinolin-2(1H)-one derivatives have been synthesized and studied for their fluorescence properties, demonstrating their suitability as emitters in OLED devices. dergipark.org.tr

While no specific studies on the use of this compound in OLEDs have been found, the dichloro-substitution could potentially influence the emission wavelength and quantum efficiency. The chlorine atoms, being electron-withdrawing, can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the color of the emitted light. Further research is required to synthesize and characterize the photophysical properties of this compound to ascertain its viability as a luminescent material for OLEDs.

Below is a table summarizing the photophysical properties of some representative quinolin-2(1H)-one derivatives that have been studied for their luminescent properties.

Compound DerivativeAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Application
6-Methoxy-2(1H)-quinolone derivative366-402460-600Fluorescent Probe mdpi.com
7-(Diethylamino)quinolin-2(1H)-one derivativeNot specifiedNot specifiedFluorescent Probe nih.govacs.org
6-(4-methylsulfanylphenyl)-1-phenyl-quinolin-2-one derivativesUp to 400Not specifiedFluorescent Sensor cnrs.fr

This table presents data for quinolin-2(1H)-one derivatives to illustrate the potential of this class of compounds. Data for this compound is not available.

Quinoline derivatives have recently gained attention in the field of third-generation photovoltaics, including organic solar cells (OSCs). nih.gov Their favorable electronic properties, good solubility, and chemical stability make them promising candidates for use in various layers of solar cell devices. nih.gov Although research in this area is still emerging, the potential of quinoline-based materials is being actively explored. nih.gov

Specific research on the application of this compound in organic solar cells has not been identified in the reviewed literature. However, the electronic characteristics of the quinolin-2(1H)-one scaffold suggest that it could be a building block for designing new donor or acceptor materials for OSCs. The chlorine substituents in this compound would likely lower the HOMO and LUMO energy levels, which could be advantageous for achieving better energy level alignment with other materials in a solar cell device, potentially leading to improved device performance.

The quinolin-2(1H)-one framework is a versatile platform for the development of fluorescent sensors and probes. nih.govresearchgate.net The fluorescence of quinolin-2(1H)-one derivatives can be sensitive to the surrounding environment, making them suitable for detecting various analytes such as metal ions and pH changes. researchgate.net For example, alkylated quinoline-2-thiol (B7765226) derivatives, which exist in equilibrium with quinoline-2(1H)-thione, have been shown to exhibit changes in fluorescence in the presence of metals. researchgate.net Furthermore, novel 1H-quinolin-2-ones derivatives have been developed as spectroscopic fluorescent probes for real-time monitoring of photopolymerization processes. cnrs.fr

There is no available research specifically detailing the use of this compound as a chemical or biological sensor. However, the presence of the two chlorine atoms could influence its binding affinity and selectivity towards certain analytes. The electron-withdrawing nature of chlorine could also affect the photophysical response upon analyte binding, a key characteristic for a fluorescent probe.

Polymer Chemistry and Polymer-Supported Reagents Featuring Quinolinone Moieties

The use of polymer-supported reagents is a well-established strategy in organic synthesis to simplify purification processes. cam.ac.ukmdpi.org While there is a vast body of literature on polymer-supported reagents, specific examples featuring quinolinone moieties are less common. The concept involves immobilizing a reactive quinolinone species onto a polymer backbone, allowing it to be used as a reagent in a reaction, and then easily removed by filtration.

No instances of this compound being used as a polymer-supported reagent have been found in the surveyed literature. The development of such a reagent would require a suitable functional group on the quinolinone ring to attach it to a polymer support. Given the structure of this compound, this would likely involve further chemical modification.

Catalytic Applications of Metal Complexes Derived from this compound Ligands

Quinoline-based ligands are known to form stable complexes with a variety of metal ions, and these complexes have found applications in catalysis. researchgate.netlatrobe.edu.au The nitrogen and oxygen atoms in the quinolin-2(1H)-one structure provide potential coordination sites for metal binding. Metal complexes of quinolone antibiotics, which share a similar structural framework, have been extensively studied. nih.gov

Research on the synthesis and catalytic applications of metal complexes specifically derived from this compound as a ligand is not apparent in the existing literature. The coordination chemistry of this particular ligand would be an interesting area of study. The electronic effects of the chloro-substituents could influence the stability and reactivity of the resulting metal complexes, potentially leading to novel catalytic activities. For example, quinoline-based metal complexes have been used in Pd(II)-catalyzed C-H chlorination reactions. researchgate.net

Environmental Fate and Ecotoxicological Mechanisms of 4,7 Dichloroquinolin 2 1h One

Photodegradation Pathways and Mechanisms in Aquatic Systems

Direct photolysis involves the absorption of ultraviolet (UV) radiation by the molecule, leading to its excitation and subsequent decomposition. For quinoline (B57606), photodegradation is influenced by factors such as pH and the presence of dissolved organic matter. mdpi.com The degradation of chlorinated compounds in aquatic systems can proceed through homolytic cleavage of the carbon-chlorine bond upon UV irradiation. researchgate.net This process would generate a quinolinonyl radical and a chlorine radical, which can then participate in a variety of secondary reactions.

Indirect photodegradation is mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are generated by photosensitizers like dissolved organic matter (DOM) in sunlit waters. The reaction of •OH with aromatic compounds is a primary degradation mechanism. For quinoline, this can lead to the formation of hydroxylated intermediates. mdpi.com In the case of 4,7-dichloroquinolin-2(1H)-one, •OH could attack the aromatic ring, leading to the formation of hydroxylated and subsequently ring-opened products.

The presence of chlorine atoms on the quinoline ring is expected to influence the photodegradation pathways. The degradation of chlorinated organic pollutants in water is often initiated by •OH-induced photolysis. nih.gov A proposed pathway for the degradation of quinoline in an electro-Fenton system, which also generates •OH, identified 2(1H)-quinolinone and its chlorinated derivatives as major intermediates. mdpi.com This suggests that the quinolinone structure is relatively stable and that degradation may proceed through further hydroxylation and chlorination or dechlorination steps before ring cleavage.

Potential Photodegradation Products of this compound:

Precursor CompoundPotential Transformation ProcessPotential Photoproducts
This compoundPhotodechlorination4-chloroquinolin-2(1H)-one, 7-chloroquinolin-2(1H)-one
This compoundHydroxylationHydroxylated-dichloroquinolin-2(1H)-one isomers
This compoundRing CleavageVarious aliphatic and aromatic fragments

Biotransformation and Microbial Degradation in Environmental Compartments

The biotransformation of this compound is likely to be mediated by microorganisms capable of degrading aromatic and chlorinated compounds. While direct studies on this compound are scarce, research on the microbial degradation of quinoline and its derivatives provides a framework for its potential metabolic pathways.

Microorganisms, particularly bacteria such as Pseudomonas species, are known to degrade quinoline. researchgate.netnih.gov The initial step in the aerobic degradation of quinoline often involves hydroxylation to form 2-hydroxyquinoline (B72897) (which exists in tautomeric equilibrium with quinolin-2(1H)-one). researchgate.netnih.gov Since this compound already possesses this core structure, microbial attack may proceed via other mechanisms.

One probable pathway is further hydroxylation of the aromatic ring. For instance, Pseudomonas putida has been shown to metabolize quinoline to hydroxylated intermediates. researchgate.net For chlorinated aromatic compounds, aerobic degradation can be initiated by dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring, leading to the formation of a chlorocatechol. This intermediate can then undergo ring cleavage.

Another potential biotransformation pathway is reductive dechlorination, which is more common under anaerobic conditions. In this process, the chlorine substituents are replaced by hydrogen atoms, leading to less chlorinated and potentially more biodegradable intermediates.

The degradation of chlorinated paraffins has been shown to proceed via hydroxylation and dechlorination pathways. nih.gov Given the presence of two chlorine atoms, the biotransformation of this compound could involve a stepwise dechlorination, potentially leading to monochlorinated and ultimately non-chlorinated quinolinone derivatives, which may then undergo ring cleavage.

Proposed Microbial Degradation Pathway for this compound:

Starting CompoundKey Transformation StepIntermediate/Final Products
This compoundHydroxylationDichloro-hydroxy-quinolin-2(1H)-one
Dichloro-hydroxy-quinolin-2(1H)-oneRing CleavageChlorinated and non-chlorinated aliphatic and aromatic compounds
This compoundReductive Dechlorination4-chloroquinolin-2(1H)-one or 7-chloroquinolin-2(1H)-one

Mechanistic Studies of Ecotoxicity in Non-Mammalian Models (e.g., Fish, Daphnia, Algae – focusing on molecular/cellular responses)

The ecotoxicity of this compound is not well-documented. However, the toxicity of related quinolones, particularly fluoroquinolones, in non-mammalian models can provide insights into the potential molecular and cellular mechanisms of action.

Fish: Studies on zebrafish (Danio rerio) have shown that fluoroquinolones can induce neurotoxicity. The proposed mechanism involves the inhibition of γ-aminobutyric acid (GABA) receptors by the piperazinyl group present in many fluoroquinolones. nih.govacs.org While this compound lacks this specific moiety, its core quinoline structure could still interact with neurological pathways. Furthermore, exposure of zebrafish embryos to pefloxacin, a fluoroquinolone, resulted in cardiovascular toxicity, including altered heart rate, and developmental abnormalities such as axial malformation and tail curving. mdpi.com Other research has demonstrated that levofloxacin (B1675101) exposure can impair growth and heart development in zebrafish larvae, accompanied by the upregulation of key cardiac development genes. dntb.gov.ua

Daphnia: Daphnia magna is a standard model for aquatic toxicity testing. Studies on various fluoroquinolones have determined median lethal concentrations (LC50) and median effective concentrations (EC50) that affect the mobility and reproduction of these crustaceans. nih.gov The molecular mechanisms underlying this toxicity are likely related to the inhibition of essential enzymes. Quinolones are known to target bacterial DNA gyrase and topoisomerase IV, enzymes involved in DNA replication. nih.govyoutube.com While these are bacterial targets, there is evidence that some fluoroquinolones can inhibit human topoisomerase II at high concentrations. acs.org It is plausible that similar interactions could occur with analogous enzymes in aquatic invertebrates, leading to impaired DNA replication and repair, and consequently, adverse effects on growth and reproduction.

Algae: The toxicity of quinolones to algae can manifest as growth inhibition. The mechanisms likely involve oxidative stress and damage to cellular structures. Exposure of the green alga Chlorella vulgaris to ciprofloxacin (B1669076) has been shown to induce stress, leading to changes in the production of chlorophyll-a, lipids, carbohydrates, and proteins. nih.gov The interaction of fluoroquinolones with microalgae can also be influenced by environmental factors such as the presence of metal ions, which can enhance photodegradation. nih.gov A general response of microalgae to chemical stressors is the generation of reactive oxygen species (ROS), which can lead to lipid peroxidation and damage to cell membranes and photosynthetic machinery. mdpi.comresearchgate.net

Comparative Ecotoxicity of Quinolone Derivatives in Daphnia magna:

CompoundExposure Time (h)EndpointConcentration (mg/L)
Ciprofloxacin48LC5014 - 73
Norfloxacin48LC5014 - 73
Enrofloxacin (B1671348)48LC5014 - 73
Marbofloxacin48LC5014 - 73
CiprofloxacinChronicEC504 - 28
NorfloxacinChronicEC504 - 28
EnrofloxacinChronicEC504 - 28
MarbofloxacinChronicEC504 - 28
Data for fluoroquinolones from a study on Daphnia magna and Ceriodaphnia dubia. nih.gov

Adsorption and Mobility in Soil and Sediment Matrices

The adsorption and mobility of this compound in soil and sediment are critical factors determining its environmental distribution and potential for groundwater contamination. While specific data for this compound is lacking, studies on fluoroquinolone antibiotics offer valuable insights into the controlling factors and potential sorption behavior.

The sorption of quinolones in soil is significantly influenced by soil properties such as pH, organic matter content, and clay mineralogy. nih.gov Fluoroquinolones, which are amphoteric, exhibit pH-dependent speciation, affecting their charge and, consequently, their interaction with soil particles. nih.gov At pH values below their pKa1 (carboxyl group), they are cationic and can be strongly adsorbed to negatively charged clay minerals and organic matter through cation exchange. researchgate.net As the pH increases, they become zwitterionic and then anionic, which can lead to decreased sorption.

Soil organic matter (SOM) plays a crucial role in the adsorption of many organic pollutants. mdpi.com For fluoroquinolones, the influence of SOM can be complex, with some studies reporting a positive correlation between sorption and organic carbon content, while others show little effect. researchgate.netnih.gov This suggests that the nature of the organic matter and other soil components are also important. The composition of SOM, particularly the presence of aliphatic domains, has been found to enhance the adsorption of micropollutants. nih.gov

The mobility of quinolones in soil is generally considered to be low due to their strong adsorption. The solid-water distribution coefficient (Kd) is a measure of a compound's tendency to partition between the solid and aqueous phases. Higher Kd values indicate stronger sorption and lower mobility. For fluoroquinolones, Kd values can be quite high, often in the range of hundreds to thousands of L/kg, depending on the soil type and pH. nih.govresearchgate.net

Given the structural similarities, this compound is expected to exhibit significant sorption to soil and sediment, particularly in acidic to neutral environments and in soils with higher clay and organic matter content. The presence of chlorine atoms may slightly increase its hydrophobicity, potentially enhancing its partitioning to organic matter. However, without experimental data, its precise mobility remains speculative.

Soil Sorption Coefficients for Structurally Related Fluoroquinolones:

CompoundSoil TypepHKd (L/kg)
EnrofloxacinVarious4.5 - 8.5Kd values were generally within a factor of 2 of ciprofloxacin and norfloxacin
NorfloxacinVarious4.5 - 8.5Kd values were generally within a factor of 2 of ciprofloxacin and enrofloxacin
CiprofloxacinVarious4.5 - 8.5Kd values were generally within a factor of 2 of enrofloxacin and norfloxacin
Data from a study on seven different soils. researchgate.netbohrium.com

Future Research Directions and Unaddressed Challenges in 4,7 Dichloroquinolin 2 1h One Research

Emerging Synthetic Methodologies and Process Intensification

While classical methods for quinolinone synthesis are well-established, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. A primary challenge lies in moving beyond traditional multi-step, high-temperature reactions which often suffer from poor atom economy and generate significant waste. mdpi.comsruc.ac.uk

Emerging strategies that warrant further investigation for the synthesis of 4,7-dichloroquinolin-2(1H)-one and its analogs include:

Novel Catalysis: The application of transition-metal catalysts (e.g., cobalt, copper, palladium) has shown success in C-H bond activation and oxidative annulation for quinoline (B57606) synthesis. mdpi.com Future work should focus on adapting these methods for the specific synthesis of 2(1H)-one derivatives, aiming for high regioselectivity and functional group tolerance under milder conditions. mdpi.comorganic-chemistry.org

Process Intensification Technologies: The use of enabling technologies like microwave irradiation and ultrasound can dramatically accelerate reaction times and improve yields. frontiersin.orgjddhs.comijstr.org For instance, ultrasound has been utilized for the nucleophilic substitution reaction of 4,7-dichloroquinoline (B193633). researchgate.net The development of continuous flow processes represents a significant opportunity for process intensification, offering enhanced safety, better process control, and easier scalability compared to traditional batch methods.

Synthetic StrategyPotential Advantages for this compound SynthesisKey Research Focus
One-Pot/Tandem Reactions Reduced reaction steps, minimized waste, improved efficiency. nih.govDesign of novel multi-component reactions and compatible catalysts. nih.gov
Advanced Catalysis Milder reaction conditions, higher yields, C-H functionalization. mdpi.comDevelopment of recyclable and environmentally benign catalysts. mdpi.comsruc.ac.uk
Process Intensification Rapid reaction rates, enhanced scalability, improved safety. jddhs.comOptimization of microwave, ultrasound, and continuous flow protocols. frontiersin.org

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel this compound derivatives. A significant challenge is the vast chemical space that can be explored through derivatization. In silico methods can efficiently navigate this space to identify promising candidates for synthesis and biological evaluation. nih.govmdpi.com

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can establish mathematical relationships between the structural features of this compound analogs and their biological activity. nih.gov These models can predict the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov A key challenge is the need for high-quality, consistent biological data to build reliable models.

Molecular Docking and Dynamics: For derivatives with known biological targets, molecular docking can elucidate binding modes and predict binding affinities. nih.govnih.gov This is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors. For example, docking studies have been used to assess the binding of quinoline derivatives to targets like P-glycoprotein and various proteins in Mycobacterium tuberculosis. nih.govnih.gov

ADMET Prediction: A major hurdle in drug development is poor pharmacokinetic profiles. Computational tools that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are invaluable. scielo.br Applying these predictive models early in the design phase can help eliminate compounds likely to fail later, saving significant time and resources.

Exploration of Novel Molecular Targets and Biological Mechanisms

The 4,7-dichloroquinoline core is a well-known pharmacophore, most notably in antimalarial drugs like chloroquine (B1663885). wikipedia.orgnih.gov However, the full biological potential of the this compound scaffold remains largely untapped. A primary challenge is to move beyond known applications and identify novel molecular targets and therapeutic areas.

Key areas for future exploration are:

Anticancer and Antimicrobial Research: Quinolinone derivatives have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. mdpi.commdpi.com Future research should involve screening this compound libraries against diverse panels of cancer cell lines and microbial pathogens to identify new leads. For instance, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα) for cancer therapy. mdpi.com

Mechanism of Action Studies: For any identified bioactive derivative, elucidating its precise mechanism of action is crucial. This involves identifying the specific protein target(s) and understanding how the compound modulates cellular pathways. Techniques like thermal shift assays, affinity chromatography, and genetic screens can be employed to deconvolve the molecular targets.

Multi-Target Drug Design: The quinolinone scaffold is suitable for developing agents that can modulate multiple targets simultaneously, which can be advantageous for treating complex diseases like cancer. mdpi.com Computational and synthetic efforts could be directed toward designing hybrid molecules that combine the this compound core with other pharmacophores to achieve a desired multi-target profile.

Development of Innovative Analytical Tools and Bioanalytical Platforms

As new derivatives of this compound are synthesized and evaluated, the need for advanced analytical methodologies becomes critical. A significant challenge is the accurate and sensitive quantification of these compounds and their metabolites in complex biological matrices.

Future research should focus on:

High-Sensitivity Bioanalytical Methods: The development of robust bioanalytical platforms is essential for pharmacokinetic and metabolic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for quantifying small molecules at low concentrations in biological fluids and should be adapted for novel quinolinone derivatives. wuxiapptec.commdpi.com

Impurity Profiling: For pharmaceutical applications, rigorous characterization of impurities is required. Stability-indicating methods, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), must be developed to identify and quantify potential degradants and process-related impurities. wjpps.com For example, 4,7-dichloroquinoline is a known impurity in the synthesis of hydroxychloroquine (B89500) that requires careful monitoring. wjpps.com

Advanced Characterization Techniques: The structural elucidation of new derivatives and their potential isomers or metabolites requires a suite of advanced analytical tools. High-resolution mass spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for unambiguous structure confirmation. researchgate.netmdpi.com

Analytical PlatformApplication in this compound ResearchUnaddressed Challenge
LC-MS/MS Quantification in pharmacokinetic and metabolism studies. wuxiapptec.comMethod development for a wide range of novel, structurally diverse derivatives.
RP-HPLC Purity testing and impurity profiling for quality control. wjpps.comIdentification and characterization of unknown impurities and degradation products.
HRMS & NMR Unambiguous structural confirmation of new compounds. researchgate.netmdpi.comAnalysis of complex mixtures and trace-level metabolites.

Sustainable Chemistry and Circular Economy Considerations for Quinolinone Synthesis and Application

The pharmaceutical and chemical industries are increasingly focusing on sustainability. mdpi.com A major challenge for the production of this compound and its derivatives is to integrate green chemistry principles and circular economy concepts into their entire lifecycle. jddhs.comscitechnol.com

Future research directions should include:

Green Synthetic Routes: Emphasis should be placed on the 12 principles of green chemistry, including waste prevention, maximizing atom economy, and using safer solvents and renewable feedstocks. jddhs.comnih.gov This involves replacing hazardous reagents and volatile organic solvents with greener alternatives, such as ionic liquids or solvent-free systems, and utilizing energy-efficient synthesis methods. sruc.ac.ukresearchgate.netnih.gov

Catalyst Recovery and Reuse: Developing synthetic methods that employ recyclable catalysts, such as heterogeneous catalysts, is crucial for reducing waste and improving cost-effectiveness. mdpi.commdpi.com

Circular Economy Principles: Applying circular economy thinking involves designing molecules with their entire lifecycle in mind. nih.gov This includes considering the potential for biodegradability ("design for degradation") and valorizing waste streams from the synthesis process. nih.govmdpi.com For instance, byproducts from one reaction could potentially be used as feedstocks for other chemical processes. mdpi.com

Interdisciplinary Research Opportunities Involving this compound

The unique chemical structure of this compound opens up research avenues beyond its traditional role in medicinal chemistry. A key challenge is to foster collaboration across different scientific disciplines to explore these novel applications.

Potential interdisciplinary opportunities include:

Materials Science: The quinoline ring system is known to be a part of fluorescent molecules. mdpi.com Research could explore the potential of this compound derivatives as building blocks for advanced functional materials, such as organic light-emitting diodes (OLEDs), chemical sensors, or fluorescent probes for biological imaging.

Chemical Biology: Derivatives can be designed as chemical probes to study biological processes. By attaching reporter tags (e.g., fluorophores, biotin), these probes could be used to identify the cellular localization and binding partners of the quinolinone scaffold, helping to elucidate biological mechanisms.

Agricultural Science: The broad biological activity of quinolines suggests potential applications in agriculture. researchgate.net Interdisciplinary research could investigate derivatives for activity as pesticides, herbicides, or antifungal agents to protect crops, providing an alternative to existing agrochemicals.

Q & A

Basic: What analytical techniques are recommended for structural characterization of 4,7-dichloroquinolin-2(1H)-one?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O, C-Cl) through characteristic absorption bands .
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR provide detailed structural insights, such as aromatic proton environments and carbon connectivity .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns to confirm the molecular formula .
  • Elemental Analysis : Validates elemental composition and purity .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies the compound in mixtures and assesses purity .

Basic: What are common synthetic routes for this compound?

Synthesis typically involves cyclization and halogenation steps. Key methods include:

  • Cyclocondensation : Reacting substituted anilines with chloroacetic acid derivatives under acidic conditions (e.g., acetic acid) to form the quinoline core .
  • Halogenation : Direct chlorination at the 4- and 7-positions using reagents like POCl3 or Cl2 gas .
  • Post-Functionalization : Modifying pre-synthesized quinolines via nucleophilic substitution or coupling reactions .

Advanced: How can regioselectivity challenges in synthesizing derivatives be addressed?

Regioselectivity issues often arise during substitution reactions. Strategies include:

  • Catalyst Optimization : Using Grubbs catalysts for ring-closing metathesis to control product geometry .
  • Temperature/Reagent Control : For example, refluxing with sodium hydroxide in aqueous methanol minimizes side reactions during hydroxylation .
  • Protecting Groups : Temporarily blocking reactive sites (e.g., using trimethyl orthoformate) to direct substitutions to desired positions .

Advanced: How do substituent modifications at the 4-position influence biological activity?

The 4-position is critical for bioactivity. Studies show:

  • Antimicrobial Activity : Introducing electron-withdrawing groups (e.g., Cl, CF3) enhances potency against bacterial targets like Staphylococcus aureus .
  • Anticancer Potential : Alkylamino or hydrazone substituents improve cytotoxicity by intercalating DNA or inhibiting topoisomerases .
  • Structure-Activity Relationship (SAR) : Computational modeling paired with in vitro assays can predict optimal substituents for target binding .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Discrepancies in biological outcomes (e.g., varying IC50 values) may arise from:

  • Assay Variability : Differences in cell lines, incubation times, or solvent systems. Standardize protocols using guidelines like OECD TG 432 .
  • Structural Isomerism : Verify derivative regiochemistry via X-ray crystallography or 2D NMR to rule out isomer interference .
  • Physicochemical Factors : Adjust logP or solubility (via salt formation or prodrug strategies) to improve bioavailability .

Advanced: What methodological approaches optimize yield in multi-step syntheses?

To enhance efficiency:

  • Stepwise Monitoring : Use TLC or inline IR to track intermediates and minimize side products .
  • Catalytic Systems : Employ KI in acetonitrile to accelerate nucleophilic substitutions .
  • Workflow Design : Combine one-pot reactions (e.g., LiAlH4 reduction followed by SOCl2 treatment) to reduce purification steps .

Basic: How is this compound quantified in complex matrices?

For quantification:

  • HPLC with UV Detection : Use a C18 column and acetonitrile/water gradient; λ = 254 nm .
  • Calibration Standards : Prepare external standards in DMSO or methanol, ensuring linearity (R² > 0.99) .

Advanced: What strategies validate the mechanism of action in biological studies?

  • Target Engagement Assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity .
  • Gene Knockdown : CRISPR/Cas9 or siRNA silencing of putative targets (e.g., bacterial gyrase) to confirm pathway involvement .
  • Metabolomic Profiling : LC-MS-based analysis to identify downstream metabolic changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.